Product packaging for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne(Cat. No.:CAS No. 114311-70-5)

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Cat. No.: B1142090
CAS No.: 114311-70-5
M. Wt: 138.21 g/mol
InChI Key: GALYLLJOCKLAGD-UHFFFAOYSA-N
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Description

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B1142090 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne CAS No. 114311-70-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114311-70-5

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

6,6-dimethylhept-2-en-4-yn-1-ol

InChI

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3

InChI Key

GALYLLJOCKLAGD-UHFFFAOYSA-N

SMILES

CC(C)(C)C#CC=CCO

Canonical SMILES

CC(C)(C)C#CC=CCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, specifically the (E)-isomer, is a crucial intermediate in the synthesis of the allylamine antifungal agent, Terbinafine.[1] Its unique molecular architecture, featuring a conjugated enyne system and a primary alcohol, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, including its synthesis, spectral characteristics, and its role in the mechanism of action of Terbinafine. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Chemical Properties and Data

(E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a multifunctional organic compound.[2] The presence of a hydroxyl group, a carbon-carbon double bond, and a carbon-carbon triple bond within a seven-carbon chain offers a variety of reaction possibilities, including oxidation, esterification, and addition reactions. Its role as a key intermediate in the synthesis of Terbinafine underscores its industrial importance.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.

PropertyValueReference(s)
IUPAC Name (E)-6,6-dimethylhept-2-en-4-yn-1-ol[2]
Molecular Formula C₉H₁₄O[3]
Molecular Weight 138.21 g/mol [3]
CAS Number 173200-56-1 ((E)-isomer)[4]
Boiling Point 229.089 °C at 760 mmHg[2]
Density 0.912 g/cm³[2]
Appearance Liquid (form)[5]
Spectral Data
Spectroscopy Expected Characteristics
¹H-NMR Signals corresponding to the vinyl protons, the methylene protons adjacent to the hydroxyl group, the hydroxyl proton, and the singlet for the tert-butyl group.
¹³C-NMR Resonances for the alkynyl carbons, alkenyl carbons, the carbon bearing the hydroxyl group, and the quaternary and methyl carbons of the tert-butyl group.
Infrared (IR) A broad O-H stretching band around 3300 cm⁻¹, C-H stretching of the alkene and alkane moieties, a C≡C stretching absorption around 2200 cm⁻¹, and a C=C stretching absorption around 1650 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight (138.21 g/mol ) and characteristic fragmentation patterns.

Experimental Protocols

The synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a critical step in the production of Terbinafine. The most common synthetic routes involve the coupling of a protected vinyl alcohol derivative with tert-butylacetylene. A representative experimental protocol based on the principles of the Sonogashira coupling reaction is outlined below.

Synthesis via Sonogashira Coupling (Representative Protocol)

This protocol describes a plausible synthetic route and should be adapted and optimized for specific laboratory conditions.

dot

Synthesis_Workflow cluster_reactants Reactants & Reagents Reactant1 3,3-Dimethyl-1-butyne (tert-butylacetylene) Catalyst Pd(PPh₃)₂Cl₂ / CuI Reaction Sonogashira Coupling Reactant2 3-Bromo-2-propen-1-ol (or protected equivalent) Base Amine Base (e.g., Et₃N) Solvent Anhydrous Solvent (e.g., THF) Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product (E)-1-Hydroxy-6,6-dimethyl- 2-heptene-4-yne Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

Materials:

  • 3,3-Dimethyl-1-butyne (tert-butylacetylene)

  • (E)-3-Bromo-2-propen-1-ol (or a suitable protected derivative)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₂Cl₂ and CuI.

  • Add anhydrous THF and degas the mixture.

  • Add triethylamine, followed by 3,3-dimethyl-1-butyne.

  • Add (E)-3-bromo-2-propen-1-ol dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Collect the fractions containing the desired product and remove the solvent to yield pure (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.

Role in Terbinafine's Mechanism of Action

This compound itself is not known to possess significant biological activity. Its primary importance in the pharmaceutical field is as a key precursor to Terbinafine. The subsequent synthetic steps to form Terbinafine involve the conversion of the primary alcohol to a leaving group, followed by nucleophilic substitution with N-methyl-1-naphthalenemethanamine.

Terbinafine functions as a potent antifungal agent by specifically inhibiting the fungal enzyme squalene epoxidase. This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

dot

Terbinafine_MOA cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene SqualeneEpoxidase Squalene Epoxidase (Fungal Enzyme) Squalene->SqualeneEpoxidase Accumulation Squalene Accumulation (Toxic) Squalene->Accumulation Oxidosqualene 2,3-Oxidosqualene SqualeneEpoxidase->Oxidosqualene Catalyzes Ergosterol Ergosterol Oxidosqualene->Ergosterol ...multiple steps FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane FungalCellDeath Fungal Cell Death Ergosterol->FungalCellDeath Depletion leads to Terbinafine Terbinafine Terbinafine->Inhibition Accumulation->FungalCellDeath

Caption: Mechanism of action of Terbinafine.

The inhibition of squalene epoxidase by Terbinafine leads to two primary antifungal effects:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.

  • Accumulation of Squalene: The buildup of intracellular squalene is toxic to the fungal cell.

This dual mechanism of action results in the fungicidal activity of Terbinafine.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of Terbinafine. A thorough understanding of its chemical properties, synthetic routes, and the biological context of its end-product is essential for researchers and professionals in drug development. This guide provides a foundational understanding of these aspects to support further research and application.

References

Technical Guide: (E)-6,6-dimethylhept-2-en-4-yn-1-ol (CAS 173200-56-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-6,6-dimethylhept-2-en-4-yn-1-ol, identified by CAS number 173200-56-1, is a key chemical intermediate and a known impurity in the synthesis of Terbinafine.[1][2] Terbinafine is a widely used allylamine antifungal agent that is effective against a broad spectrum of fungal infections.[3] Understanding the structural and physicochemical properties of this compound is crucial for quality control, impurity profiling, and the optimization of synthetic routes in the manufacturing of Terbinafine. This technical guide provides an in-depth overview of the structural information, properties, and relevant biological context of (E)-6,6-dimethylhept-2-en-4-yn-1-ol.

Structural Information and Physicochemical Properties

The fundamental structural and physicochemical properties of (E)-6,6-dimethylhept-2-en-4-yn-1-ol are summarized below. These properties are essential for its identification, characterization, and handling in a laboratory setting.

Chemical Structure and Identifiers
PropertyValue
CAS Number 173200-56-1
IUPAC Name (E)-6,6-dimethylhept-2-en-4-yn-1-ol[1][4]
Synonyms 1-Hydroxy-6,6-Dimethyl-2-Heptene-4-Yne, (2E)-6,6-Dimethyl-2-hepten-4-yn-1-ol, Terbinafine Impurity 15[1][5]
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
SMILES CC(C)(C)C#C\C=C\CO[6]
InChI InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3/b6-4+[6]
Physicochemical Properties
PropertyValue
Boiling Point 229.089 °C at 760 mmHg (Predicted)
Flash Point 99.126 °C (Predicted)
Refractive Index 1.483 (Predicted)
XLogP3 2.1 (Predicted)
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Topological Polar Surface Area 20.2 Ų

Biological Context: Relationship to Terbinafine

(E)-6,6-dimethylhept-2-en-4-yn-1-ol is intrinsically linked to the antifungal drug Terbinafine. Its significance arises from its role as a synthetic precursor and a potential impurity in the final drug product.

Terbinafine's Mechanism of Action

Terbinafine functions by inhibiting the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway.[2][5][7] Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane.[5][8] The inhibition of squalene epoxidase leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in cell death.[5][8][9]

Terbinafine_Mechanism_of_Action Squalene Squalene Squalene_Epoxide 2,3-Oxidosqualene Squalene->Squalene_Epoxide Squalene Epoxidase Accumulation Toxic Squalene Accumulation Squalene->Accumulation Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol->Ergosterol Multiple Steps Depletion Ergosterol Depletion Lanosterol->Depletion Squalene_Epoxidase Squalene Epoxidase Terbinafine Terbinafine Terbinafine->Squalene_Epoxidase Inhibition Cell_Death Fungal Cell Death Accumulation->Cell_Death Depletion->Cell_Death Terbinafine_Metabolism cluster_cyp Cytochrome P450 Enzymes Terbinafine Terbinafine N_Demethylation N-Demethylation Terbinafine->N_Demethylation Deamination Deamination Terbinafine->Deamination Side_Chain_Oxidation Alkyl Side Chain Oxidation Terbinafine->Side_Chain_Oxidation Dihydrodiol_Formation Dihydrodiol Formation Terbinafine->Dihydrodiol_Formation CYP2C9 CYP2C9 CYP2C9->N_Demethylation CYP2C9->Side_Chain_Oxidation CYP2C9->Dihydrodiol_Formation CYP1A2 CYP1A2 CYP1A2->N_Demethylation CYP1A2->Side_Chain_Oxidation CYP1A2->Dihydrodiol_Formation CYP3A4 CYP3A4 CYP3A4->Deamination CYP2C8 CYP2C8 CYP2C8->N_Demethylation CYP2C8->Side_Chain_Oxidation CYP2C19 CYP2C19 CYP2C19->Side_Chain_Oxidation HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Terbinafine Sample (Bulk Drug or Formulation) Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on Reversed-Phase Column Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification

References

An In-depth Technical Guide on the Reactivity and Stability of (E)-6,6-dimethylhept-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-6,6-dimethylhept-2-en-4-yn-1-ol, a key intermediate in the synthesis of the antifungal agent Terbinafine, is a molecule of significant interest in medicinal and synthetic chemistry. This technical guide provides a comprehensive overview of its reactivity and stability, drawing upon available data and established principles of organic chemistry. The document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its reactivity profile based on its constituent functional groups: a primary allylic alcohol, a conjugated double bond, and a terminal alkyne. Due to the limited availability of public quantitative stability data and spectroscopic analyses, this guide leverages general principles of related chemical structures to provide a robust theoretical framework for researchers.

Introduction

(E)-6,6-dimethylhept-2-en-4-yn-1-ol (CAS RN: 173200-56-1) is a bifunctional molecule that serves as a critical building block in the pharmaceutical industry.[1] Its primary significance lies in its role as a precursor to Terbinafine, a widely used allylamine antifungal drug. The molecule's structure, featuring a conjugated enyne system and a primary alcohol, presents a unique combination of reactive sites, making it a versatile substrate for a variety of organic transformations. Understanding the reactivity and stability of this intermediate is paramount for optimizing synthetic routes to Terbinafine and for its potential application in the development of other novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-6,6-dimethylhept-2-en-4-yn-1-ol is presented in Table 1. These properties are crucial for its handling, storage, and use in synthetic protocols.

PropertyValueSource
Molecular Formula C₉H₁₄OPubChem
Molecular Weight 138.21 g/mol PubChem
CAS Number 173200-56-1Veeprho[1]
IUPAC Name (2E)-6,6-dimethylhept-2-en-4-yn-1-olVeeprho[1]
Canonical SMILES CC(C)(C)C#CC=CCOPubChem
Appearance Not publicly available-
Boiling Point Not publicly available-
Melting Point Not publicly available-
Solubility Not publicly available-

Table 1: Physicochemical properties of (E)-6,6-dimethylhept-2-en-4-yn-1-ol.

Synthesis

Representative Experimental Protocol

The following is a representative, generalized protocol based on the synthesis of similar allylic propargylic alcohols used in the synthesis of Terbinafine. Note: This is an illustrative protocol and may require optimization.

Reaction:

Materials:

  • 3,3-Dimethyl-1-butyne

  • n-Butyllithium or a suitable Grignard reagent

  • Acrolein or a protected acrolein derivative (e.g., 3,3-diethoxy-1-propene)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A solution of 3,3-dimethyl-1-butyne in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 30-60 minutes to ensure complete formation of the lithium acetylide.

  • A solution of the acrolein equivalent in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to proceed at this temperature for a specified time (typically 1-3 hours) until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired (E)-6,6-dimethylhept-2-en-4-yn-1-ol.

Note on Stereochemistry: The trans-(E)-isomer is the desired product for Terbinafine synthesis. The stereoselectivity of the reaction can be influenced by the choice of reagents and reaction conditions.

Reactivity and Stability

The reactivity of (E)-6,6-dimethylhept-2-en-4-yn-1-ol is dictated by the interplay of its three functional groups: the primary allylic alcohol, the carbon-carbon double bond, and the carbon-carbon triple bond.

Reactivity of the Hydroxyl Group

The primary alcohol is a versatile functional handle. In the context of Terbinafine synthesis, it is typically converted into a good leaving group, such as a halide (e.g., chloride), to facilitate subsequent nucleophilic substitution by N-methyl-1-naphthalenemethylamine. This conversion is a crucial step in the overall synthetic pathway.

G A (E)-6,6-dimethylhept-2-en-4-yn-1-ol B Activation (e.g., SOCl₂, PBr₃) A->B Reagent C (E)-1-chloro-6,6-dimethylhept-2-en-4-yne B->C Intermediate D Nucleophilic Substitution (N-methyl-1-naphthalenemethylamine) C->D Reagent E Terbinafine D->E Product

Caption: Synthetic pathway from the alcohol to Terbinafine.

Reactivity of the Enyne System

The conjugated enyne system is susceptible to a variety of reactions:

  • Electrophilic Addition: The double and triple bonds can undergo electrophilic addition reactions. However, the regioselectivity can be complex due to the conjugated nature of the system.

  • Nucleophilic Addition: The triple bond can be susceptible to nucleophilic attack, particularly when activated by a metal catalyst.

  • Cycloaddition Reactions: The enyne moiety can participate in cycloaddition reactions, such as the Pauson-Khand reaction, to form complex cyclic structures.

  • Reduction: The double and triple bonds can be selectively reduced. For example, catalytic hydrogenation with Lindlar's catalyst would be expected to reduce the alkyne to a cis-alkene, while other catalysts could lead to the reduction of both the alkyne and the alkene.

G A Enyne System B Electrophilic Addition A->B C Nucleophilic Addition A->C D Cycloaddition A->D E Reduction A->E

Caption: Reactivity of the conjugated enyne system.

Stability

Specific quantitative stability data for (E)-6,6-dimethylhept-2-en-4-yn-1-ol, such as its shelf-life under various conditions (temperature, light, pH), is not publicly available. However, based on the general stability of allylic and propargylic alcohols, the following can be inferred:

  • Acid Sensitivity: Allylic and propargylic alcohols can be sensitive to strong acids, which can promote dehydration or rearrangement reactions.

  • Oxidative Stability: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid by common oxidizing agents. The conjugated system may also be susceptible to oxidation.

  • Thermal Stability: While specific data is unavailable, enyne systems can be prone to polymerization or decomposition at elevated temperatures. Thermogravimetric analysis (TGA) would be required to determine its thermal decomposition profile.

  • Light Sensitivity: Compounds with conjugated systems can be sensitive to light and may undergo photochemical reactions. It is advisable to store the compound in a dark container.

Spectroscopic Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for (E)-6,6-dimethylhept-2-en-4-yn-1-ol are not found in the scientific literature. Commercial suppliers of this compound as a reference standard may provide a Certificate of Analysis containing this information upon purchase.

Based on the structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the tert-butyl group, the methylene protons adjacent to the hydroxyl group, the vinylic protons, and the hydroxyl proton. The coupling constants between the vinylic protons would confirm the (E)-stereochemistry.

  • ¹³C NMR: Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene, and the carbon bearing the hydroxyl group.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C=C stretch of the alkene, and C-H stretches.

  • Mass Spectrometry: The molecular ion peak (M⁺) and characteristic fragmentation patterns.

Conclusion

(E)-6,6-dimethylhept-2-en-4-yn-1-ol is a valuable synthetic intermediate with a rich and varied reactivity profile. Its importance in the synthesis of Terbinafine underscores the need for a thorough understanding of its chemical properties. While specific quantitative data on its stability and detailed spectroscopic analyses are not widely available, this guide provides a foundational understanding based on its structure and the established chemistry of its functional groups. Further experimental investigation is warranted to fully characterize the stability and reactivity of this important molecule, which would be of significant benefit to researchers in the fields of drug development and organic synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Terbinafine from 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terbinafine is a synthetic allylamine antifungal agent widely used for the treatment of dermatophyte infections of the skin and nails.[1][2] It functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to the accumulation of squalene and disruption of the fungal cell membrane.[3] This document provides a detailed synthetic route for the preparation of Terbinafine from the precursor 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. The synthesis involves a two-step process: the chlorination of the starting alcohol to form the intermediate 1-Chloro-6,6-dimethyl-2-heptene-4-yne, followed by a nucleophilic substitution reaction with N-methyl-1-naphthalenemethanamine to yield Terbinafine.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of Terbinafine.

StepReactionReactantsReagents/SolventsYield (%)Purity (%)
1Chlorination of this compoundThis compoundBoron trichloride (1M in hexane), n-hexane95>90% (E:Z = 9:1)
2Synthesis of Terbinafine1-Chloro-6,6-dimethyl-2-heptene-4-yne, N-methyl-1-naphthalenemethanamineSodium carbonate, Dimethylformamide (DMF)84.4>99% (after recrystallization)

Experimental Protocols

Step 1: Synthesis of 1-Chloro-6,6-dimethyl-2-heptene-4-yne

This protocol details the chlorination of this compound using boron trichloride.

Materials:

  • This compound

  • Boron trichloride (1 M solution in n-hexane)

  • n-Hexane

  • Water

  • 20% Sodium chloride solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve this compound (e.g., 53 g, 0.38 mol) in n-hexane (e.g., 2800 mL) in a suitable reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the mixture to 10-15 °C in an ice bath.

  • Slowly add boron trichloride (1 M in hexane, e.g., 480 mL, 0.48 mol) to the stirred solution over a period of 10 minutes, maintaining the temperature between 15-20 °C.

  • After the addition is complete, continue stirring the reaction mixture at 20 °C for 10 minutes.

  • Quench the reaction by adding water (e.g., 1000 mL) and stir for an additional 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Wash the organic phase with 20% sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 1-Chloro-6,6-dimethyl-2-heptene-4-yne as the product.

Step 2: Synthesis of Terbinafine

This protocol describes the synthesis of Terbinafine via the reaction of 1-Chloro-6,6-dimethyl-2-heptene-4-yne with N-methyl-1-naphthalenemethanamine.

Materials:

  • 1-Chloro-6,6-dimethyl-2-heptene-4-yne

  • N-methyl-1-naphthalenemethanamine

  • Sodium carbonate

  • Dimethylformamide (DMF)

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a reaction vessel, dissolve N-methyl-1-naphthalenemethanamine in dimethylformamide.

  • Add sodium carbonate to the solution.

  • Add 1-Chloro-6,6-dimethyl-2-heptene-4-yne to the mixture.

  • Heat the reaction mixture to between 80 °C and 100 °C.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Terbinafine.

  • Purification: Recrystallize the crude product from ethyl acetate to yield pure Terbinafine.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the logical relationship between the reactants and products.

Synthetic_Workflow Start This compound Intermediate 1-Chloro-6,6-dimethyl-2-heptene-4-yne Start->Intermediate  Chlorination (BCl3, n-hexane) Product Terbinafine Intermediate->Product  Nucleophilic Substitution (Na2CO3, DMF) Amine N-methyl-1-naphthalenemethanamine Amine->Product

Caption: Synthetic workflow for Terbinafine.

Logical_Relationship cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination A This compound C 1-Chloro-6,6-dimethyl-2-heptene-4-yne A->C B Boron Trichloride B->C D 1-Chloro-6,6-dimethyl-2-heptene-4-yne F Terbinafine D->F E N-methyl-1-naphthalenemethanamine E->F

References

protocol for converting 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne to 1-Chloro-6,6-dimethyl-2-heptene-4-yne

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol: Synthesis of 1-Chloro-6,6-dimethyl-2-heptene-4-yne

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Chloro-6,6-dimethyl-2-heptene-4-yne is a key intermediate in the synthesis of various organic compounds, most notably the antifungal agent Terbinafine.[1][2][3][4] Its unique structure, featuring a conjugated enyne system, a chloro substituent, and a bulky tert-butyl group, makes it a versatile building block in organic synthesis.[5] This document provides detailed protocols for the conversion of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne to its corresponding chloride, a critical step in the synthetic pathway of many pharmaceutical compounds. The protocols outlined below are based on established chemical transformations, offering reliable methods for this conversion. Two primary methods are presented, utilizing different chlorinating agents to achieve the desired product.

Experimental Protocols

This section details two distinct and effective methods for the chlorination of this compound.

Method 1: Chlorination using Boron Trichloride

This protocol employs boron trichloride as the chlorinating agent, a method that has been shown to provide the desired product in high yield and good stereoselectivity.[2]

Materials:

  • This compound

  • n-Hexane

  • Boron trichloride (1 M solution in hexane)

  • Water

  • 20% Sodium chloride solution

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (0.38 mol) in 2800 mL of n-hexane.

  • Cool the mixture to 10-15°C using an ice bath.

  • Slowly add boron trichloride (1 M in hexane, 0.48 mol) to the stirred mixture over a period of 10 minutes, maintaining the temperature between 15-20°C.

  • After the addition is complete, stir the mixture for an additional 10 minutes at 20°C.

  • Quench the reaction by adding 1000 mL of water and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Wash the organic phase with a 20% sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 1-Chloro-6,6-dimethyl-2-heptene-4-yne.[2]

Method 2: Chlorination using Phosphorus Oxychloride and Hydrogen Chloride

This established method utilizes a combination of phosphorus oxychloride and hydrogen chloride for the chlorination reaction.[6]

Materials:

  • This compound

  • Acetonitrile

  • Phosphorus oxychloride (POCl₃)

  • Aqueous Hydrogen Chloride (HCl)

  • Petroleum ether

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Fractional distillation apparatus

Procedure:

  • Dissolve the starting alcohol, 6,6-dimethyl-1-hepten-4-yn-3-ol, in acetonitrile in a round-bottom flask and cool the solution to 10°C.

  • Slowly add a mixture of phosphorus oxychloride and aqueous hydrogen chloride to the cooled solution. It is crucial to maintain the temperature to avoid exothermic side reactions.

  • Allow the reaction mixture to stir at a controlled temperature between 10–28°C for approximately 6.3 hours to ensure the reaction goes to completion.

  • After the reaction is complete, extract the product with petroleum ether.

  • Wash the organic extract with water to remove any remaining acid and inorganic byproducts.

  • Purify the crude product by fractional distillation under reduced pressure (30–60 torr) to yield the final 1-Chloro-6,6-dimethyl-2-heptene-4-yne.[6]

Data Presentation

The following table summarizes the key quantitative data for the two presented protocols.

ParameterMethod 1: Boron TrichlorideMethod 2: HCl/POCl₃
Starting Material This compound6,6-dimethyl-1-hepten-4-yn-3-ol
Chlorinating Agent Boron trichloride (BCl₃)Hydrogen chloride (HCl) and Phosphorus oxychloride (POCl₃)
Solvent n-HexaneAcetonitrile and Water
Reaction Temperature 10-20°C10-28°C
Reaction Time ~20 minutes6.3 hours
Reported Yield 95%[2]Not specified
Product E:Z Ratio 9:1[2]Not specified
Purification Extraction and solvent evaporationFractional distillation under reduced pressure[6]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis protocols.

experimental_workflow Workflow for the Conversion of this compound to 1-Chloro-6,6-dimethyl-2-heptene-4-yne cluster_start Starting Material Preparation cluster_reaction Chlorination Reaction cluster_workup Reaction Workup cluster_purification Product Isolation and Purification cluster_final Final Product start Dissolve this compound in an appropriate solvent reaction Introduce chlorinating agent (e.g., BCl₃ or POCl₃/HCl) under controlled temperature start->reaction Proceed to chlorination quench Quench the reaction reaction->quench Reaction completion extract Extract the product into an organic solvent quench->extract wash Wash the organic layer extract->wash dry Dry the organic layer wash->dry concentrate Concentrate the solution dry->concentrate purify Purify the crude product (e.g., distillation) concentrate->purify final_product 1-Chloro-6,6-dimethyl-2-heptene-4-yne purify->final_product

Caption: General experimental workflow for the synthesis of 1-Chloro-6,6-dimethyl-2-heptene-4-yne.

signaling_pathway Chemical Transformation Pathway start_material This compound (Allylic Alcohol) product 1-Chloro-6,6-dimethyl-2-heptene-4-yne (Allylic Chloride) start_material->product Nucleophilic Substitution (SN2 or SNi mechanism) reagent Chlorinating Agent (e.g., BCl₃, SOCl₂, POCl₃/HCl) reagent->product Provides chloride nucleophile

Caption: The chemical conversion of the starting material to the final product.

References

Application Notes and Protocols for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a key chemical intermediate in the synthesis of allylamine antifungal agents, most notably Terbinafine.[1] Terbinafine is a potent inhibitor of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3][4] While the direct antifungal activity of this compound is not extensively documented in publicly available literature, its structural similarity to the core of allylamine antifungals suggests a potential, albeit likely modest, intrinsic activity or, more importantly, its utility as a scaffold for developing novel antifungal compounds.

These application notes provide a framework for investigating the potential antifungal properties of this compound and its derivatives. The protocols outlined are based on established methodologies for testing allylamine-class antifungals and are intended to guide researchers in the preliminary assessment of this compound.

Presumed Mechanism of Action: Squalene Epoxidase Inhibition

Allylamine antifungals, such as Terbinafine, act by non-competitively inhibiting the enzyme squalene epoxidase.[3][5] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, an early and essential step in the synthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[6][7]

Inhibition of squalene epoxidase leads to two primary antifungal effects:

  • Ergosterol Depletion: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, leading to growth arrest (fungistatic effect).[4]

  • Squalene Accumulation: The blockage of the pathway causes a toxic intracellular accumulation of squalene, which is believed to interfere with membrane function and cell wall synthesis, ultimately leading to cell death (fungicidal effect).[3][4]

Given that this compound forms a significant part of the Terbinafine structure, it is hypothesized that any intrinsic antifungal activity would likely be mediated through the inhibition of squalene epoxidase.

cluster_inhibition Site of Action acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate farnesyl_pp Farnesyl Pyrophosphate mevalonate->farnesyl_pp squalene Squalene farnesyl_pp->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene Epoxidase lanosterol Lanosterol oxidosqualene->lanosterol ergosterol Ergosterol lanosterol->ergosterol squalene_epoxidase_node Squalene Epoxidase inhibitor 1-Hydroxy-6,6-dimethyl- 2-heptene-4-yne (Hypothesized) inhibitor->squalene_epoxidase_node Inhibition

Figure 1: Hypothesized mechanism of action via the ergosterol biosynthesis pathway.

Data Presentation: Antifungal Activity of Terbinafine (Reference Compound)

As no direct antifungal activity data for this compound is available, the following table summarizes the in vitro activity of its well-characterized derivative, Terbinafine, against common fungal pathogens. This serves as a benchmark for the potential efficacy that could be expected from novel derivatives synthesized from the parent compound.

Fungal SpeciesMIC Range (µg/mL)Reference
Trichophyton rubrum0.001 - 0.01[8]
Aspergillus fumigatus0.05 - 1.56[8]
Sporothrix schenckii0.1 - 0.4[8]
Candida albicans0.1 - >100[8]
Candida parapsilosis~0.28 (MIC50)[9]
Malassezia furfur0.2 - 0.8[8]

Experimental Protocols

The following protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and other relevant literature for the evaluation of antifungal compounds.[10][11][12]

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal isolates.

1. Materials:

  • This compound (or derivative)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Spectrophotometer

  • Sterile saline with 0.02% Tween 80 (for molds)

2. Preparation of Compound Stock Solution:

  • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.

3. Preparation of Fungal Inoculum:

  • For Yeasts: Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to obtain a final inoculum of 1-5 x 10^3 CFU/mL.

  • For Molds: Culture the mold on Potato Dextrose Agar (PDA) for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.02% Tween 80 and gently scraping the surface. Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL.

4. Assay Procedure:

  • Add 100 µL of RPMI 1640 to wells 2-12 of a 96-well plate.

  • Add 200 µL of the working compound solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

  • Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no inoculum).

  • Add 100 µL of the prepared fungal inoculum to wells 1-11.

  • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control, determined visually or spectrophotometrically.

start Start prepare_compound Prepare Compound Stock (in DMSO) start->prepare_compound prepare_inoculum Prepare Fungal Inoculum (0.5 McFarland, then dilute) start->prepare_inoculum serial_dilution Perform 2-fold Serial Dilution in 96-well plate prepare_compound->serial_dilution add_inoculum Inoculate Wells with Fungal Suspension prepare_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (35°C, 24-72h) add_inoculum->incubate read_mic Determine MIC (Visual/Spectrophotometric) incubate->read_mic end End read_mic->end

Figure 2: Workflow for MIC determination.

Protocol 2: Squalene Epoxidase Inhibition Assay

This protocol is a cell-free enzymatic assay to directly measure the inhibition of squalene epoxidase.

1. Materials:

  • This compound

  • Recombinant fungal squalene epoxidase

  • Squalene substrate

  • NADPH

  • FAD (flavin adenine dinucleotide)

  • Potassium phosphate buffer (pH 7.4)

  • Triton X-100

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading at 340 nm

2. Assay Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, Triton X-100, FAD, and recombinant squalene epoxidase.

  • Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control.

  • Add the squalene substrate to initiate the reaction.

  • Immediately add NADPH to all wells.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

3. Data Analysis:

  • Calculate the initial rate of reaction for each compound concentration.

  • Plot the reaction rate against the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

compound {Compound 1-Hydroxy-6,6-dimethyl- 2-heptene-4-yne} | {Role: Potential Inhibitor} enzyme {Enzyme | Fungal Squalene Epoxidase} compound->enzyme Inhibits product {Product | 2,3-Oxidosqualene} enzyme->product Catalyzes substrate {Substrate | Squalene} substrate->enzyme Binds to

Figure 3: Logical relationship in the squalene epoxidase assay.

Conclusion and Future Directions

This compound is a valuable starting material for the synthesis of potent allylamine antifungals. While its intrinsic antifungal activity is currently uncharacterized, the protocols provided herein offer a robust framework for its evaluation. Should the parent compound exhibit even weak activity, it would validate the core pharmacophore and encourage the synthesis of derivatives with enhanced potency and improved pharmacokinetic profiles. Future research should focus on structure-activity relationship (SAR) studies, where modifications to the hydroxyl group and other positions on the molecule could lead to the discovery of novel and effective antifungal agents.

References

Application Notes and Protocols for the Allylic Substitution of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the palladium-catalyzed allylic substitution of the tertiary allylic alcohol, 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. The versatile Tsuji-Trost reaction is highlighted as an effective method for forming new carbon-carbon and carbon-nitrogen bonds at the allylic position.[1][2] Protocols for allylic alkylation using dimethyl malonate and allylic amination using morpholine are presented. These transformations are of significant interest in medicinal chemistry and natural product synthesis for the generation of complex molecular architectures.[2]

Introduction

Allylic substitution is a powerful transformation in organic synthesis that introduces a functional group at a position adjacent to a double bond. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a particularly versatile and widely used method.[1][2] The reaction proceeds through a π-allylpalladium intermediate, which can then be attacked by a variety of nucleophiles.[1][2] The regioselectivity of the nucleophilic attack is a key aspect of this reaction and is influenced by factors such as the nature of the ligand, the solvent, and the nucleophile itself.[1] For unsymmetrical allylic substrates, substitution typically occurs at the less sterically hindered position.[1][3]

The substrate, this compound, is a tertiary allylic alcohol. The direct use of alcohols as substrates in the Tsuji-Trost reaction can be challenging due to the poor leaving group ability of the hydroxyl group. However, with the appropriate catalytic system and conditions, direct substitution is achievable, offering a more atom-economical process by avoiding a pre-functionalization step. This application note details two reliable protocols for the allylic substitution of this substrate.

Signaling Pathway and Reaction Mechanism

The palladium-catalyzed allylic substitution reaction, or the Tsuji-Trost reaction, follows a well-established catalytic cycle. The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allylic substrate. This is followed by oxidative addition, where the leaving group is displaced, forming a π-allylpalladium(II) complex. A nucleophile then attacks this complex, typically at one of the terminal carbons of the allyl system. The final step is the reductive elimination of the product and regeneration of the palladium(0) catalyst.

Tsuji_Trost_Mechanism sub Allylic Alcohol (1-Hydroxy-6,6-dimethyl- 2-heptene-4-yne) pi_complex π-Allyl Pd(0) Complex sub->pi_complex + Pd(0)Ln pd0 Pd(0)Ln pi_allyl_pdII π-Allyl Pd(II) Complex pi_complex->pi_allyl_pdII Oxidative Addition (-OH) product_pd_complex Product-Pd(0) Complex pi_allyl_pdII->product_pd_complex + Nu- nu Nucleophile (Nu-) product_pd_complex->pd0 product Substituted Product product_pd_complex->product Reductive Elimination Experimental_Workflow start Start setup Assemble and dry glassware under inert atmosphere (Ar or N2) start->setup reagents Add solvent, base (if required), and nucleophile to the reaction flask setup->reagents catalyst Add Palladium catalyst and ligand reagents->catalyst substrate_add Add 1-Hydroxy-6,6-dimethyl- 2-heptene-4-yne catalyst->substrate_add reaction Heat the reaction mixture to the specified temperature and stir for the designated time substrate_add->reaction workup Quench the reaction and perform aqueous work-up (extraction) reaction->workup purification Dry the organic phase and concentrate in vacuo. Purify by column chromatography workup->purification analysis Characterize the product (NMR, IR, MS) purification->analysis end End analysis->end

References

Application Notes and Protocols for the Synthesis and Bioactivity Screening of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and bioactivity screening of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne analogs. This class of compounds, characterized by a conjugated enyne motif, holds significant potential for the development of novel therapeutic agents, particularly in the field of oncology. The following sections detail the synthetic methodologies, protocols for bioactivity assessment, and data presentation for effective screening and lead identification.

Introduction

This compound and its analogs are synthetic compounds that feature a terminal alkyne and a vinyl alcohol moiety. This structural arrangement is of interest in medicinal chemistry due to the prevalence of polyacetylene and enyne structures in naturally occurring bioactive compounds. These functionalities can participate in various biological interactions, making them attractive scaffolds for drug discovery. The protocols outlined below describe a general approach to synthesize a library of these analogs and screen them for cytotoxic activity against cancer cell lines.

Synthesis of this compound Analogs

A primary and effective method for the synthesis of the enyne core of these analogs is the Sonogashira coupling reaction.[1][2][3][4] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide. By varying the substituents on both the alkyne and the vinyl halide, a diverse library of analogs can be generated.

General Synthetic Workflow

The overall synthetic strategy involves the preparation of appropriate vinyl halide and terminal alkyne building blocks, followed by their coupling and subsequent functional group manipulations.

Synthesis_Workflow cluster_reactants Reactant Preparation A Vinyl Halide Synthesis C Sonogashira Coupling A->C B Terminal Alkyne Synthesis B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, MS) D->E F Analog Library E->F

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the synthesis of a this compound analog.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)[2]

  • Copper(I) salt (e.g., CuI)[1][3]

  • Aryl or vinyl halide

  • Terminal alkyne (e.g., 3,3-dimethyl-1-butyne)

  • Amine base (e.g., triethylamine, diethylamine)[1]

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and copper(I) iodide (0.02-0.1 eq).

  • Add the aryl or vinyl halide (1.0 eq) and the terminal alkyne (1.2-1.5 eq).

  • Add the anhydrous solvent and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired enyne analog.

Bioactivity Screening: Cytotoxicity against Cancer Cell Lines

The primary bioactivity screening for these analogs is typically focused on their cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Bioactivity Screening Workflow

The screening process involves treating cancer cell lines with the synthesized analogs and measuring their effect on cell viability.

Bioactivity_Workflow A Cell Line Culture (e.g., HeLa, MCF-7) B Seed Cells in 96-well Plates A->B C Treat with Analogs (Varying Concentrations) B->C D Incubate (24-72h) C->D E Perform Cytotoxicity Assay (e.g., MTT) D->E F Measure Absorbance E->F G Data Analysis (IC50 Determination) F->G H Identify Lead Compounds G->H

Caption: Workflow for cytotoxicity screening of synthesized analogs.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxic potential of the synthesized analogs.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized this compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the synthesized analogs in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5% DMSO).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the analogs. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug, e.g., doxorubicin).

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from the bioactivity screening should be summarized in a clear and structured table to facilitate the comparison of the different analogs. This allows for the identification of structure-activity relationships (SAR).

Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines

Analog IDR¹ SubstituentR² SubstituentHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Parent HC(CH₃)₃>100>100>100
Analog 1 PhenylC(CH₃)₃55.2 ± 4.178.9 ± 6.363.5 ± 5.5
Analog 2 4-ChlorophenylC(CH₃)₃25.8 ± 2.942.1 ± 3.831.7 ± 3.2
Analog 3 4-MethoxyphenylC(CH₃)₃82.4 ± 7.595.3 ± 8.188.1 ± 7.9
Analog 4 HCyclohexyl95.1 ± 8.8>100>100
Doxorubicin --0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway Visualization

Should further studies elucidate the mechanism of action, signaling pathways can be visualized. For instance, if an analog is found to induce apoptosis, the relevant pathway can be diagrammed.

Apoptosis_Pathway A Analog Treatment B ROS Generation A->B C Mitochondrial Dysfunction B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: A potential apoptotic signaling pathway induced by an active analog.

Conclusion

The synthetic and screening protocols provided in these application notes offer a robust framework for the discovery and initial characterization of novel this compound analogs with potential anticancer activity. The systematic approach to synthesis, coupled with standardized bioactivity assays and clear data presentation, will enable researchers to efficiently identify promising lead compounds for further development.

References

Application Notes and Protocols for the Quantification of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a synthetic intermediate, notably used in the synthesis of the antifungal drug Terbinafine.[1][2] As with any pharmaceutical development and manufacturing process, accurate and precise quantification of such intermediates is critical for ensuring reaction efficiency, product purity, and overall quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound.

Analytical Methods Overview

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for its high resolving power and mass-selective detection, providing both quantitative data and structural confirmation. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like terpene derivatives.[4][7]

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: HPLC can be a viable alternative, especially for non-volatile impurities or when derivatization is employed to enhance detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the quantification of this compound using GC-MS. Method development and validation are essential for any specific application.

Sample Preparation

The goal of sample preparation is to extract the analyte from the sample matrix and prepare it in a solvent compatible with the GC-MS system.

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol, ethanol, or ethyl acetate.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 50 µg/mL.

    • It is advisable to include an internal standard (e.g., a structurally similar compound not present in the sample, such as α-cedrene or hexadecane) in each standard and sample to improve precision.[5]

  • Sample Preparation (from a reaction mixture):

    • Accurately weigh a portion of the reaction mixture.

    • Dissolve the sample in a known volume of a suitable organic solvent (e.g., ethyl acetate).

    • If necessary, perform a liquid-liquid extraction to remove interfering compounds. For example, dilute the sample in water and extract with a non-polar solvent like hexane or ethyl acetate.[5]

    • Dry the organic extract over anhydrous sodium sulfate and dilute to a final concentration within the calibration range.

    • Add the internal standard to the final sample solution.

GC-MS Instrumentation and Conditions

The following are suggested starting parameters for method development.

Parameter Condition
Gas Chromatograph Agilent Intuvo 9000 GC or similar
Mass Spectrometer Agilent 5977B MS or similar
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Mode Splitless or Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantificationFull Scan (50-500 m/z) for identification
Data Analysis and Quantification
  • Quantification: Use the peak area ratio of the analyte to the internal standard for constructing the calibration curve.

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.

  • LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a starting point for developing an HPLC method for this compound.

Sample Preparation
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Prepare calibration standards by serial dilution in the mobile phase.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Instrumentation and Conditions
Parameter Condition
HPLC System Agilent 1260 Infinity II or similar
Detector Diode Array Detector (DAD) or Mass Spectrometer (MS)
Column C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Methanol and Water or Acetonitrile and Water. A typical starting point would be 70:30 (v/v) Methanol:Water.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan of the analyte (likely in the range of 210-230 nm due to the ene-yne chromophore).

Quantitative Data Summary

The following table summarizes typical performance characteristics that should be evaluated during method validation. The values presented are illustrative and should be determined experimentally.

Parameter GC-MS HPLC-UV
Linearity Range (µg/mL) 0.1 - 500.5 - 100
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (µg/mL) ~0.03~0.15
Limit of Quantification (LOQ) (µg/mL) ~0.1~0.5
Precision (%RSD) < 5%< 5%
Accuracy/Recovery (%) 95 - 105%95 - 105%

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Solvent start->dissolve extract Liquid-Liquid Extraction (if needed) dissolve->extract dry Drying of Extract extract->dry dilute Dilution to Working Concentration dry->dilute add_is Addition of Internal Standard dilute->add_is inject Injection into GC-MS add_is->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: GC-MS analysis workflow for this compound.

hplc_workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing start_hplc Sample Weighing dissolve_hplc Dissolution in Mobile Phase start_hplc->dissolve_hplc filter_hplc Filtration (0.45 µm) dissolve_hplc->filter_hplc inject_hplc Injection into HPLC filter_hplc->inject_hplc separate_hplc Chromatographic Separation inject_hplc->separate_hplc detect_hplc UV/MS Detection separate_hplc->detect_hplc integrate_hplc Peak Integration detect_hplc->integrate_hplc calibrate_hplc Calibration Curve Generation integrate_hplc->calibrate_hplc quantify_hplc Quantification calibrate_hplc->quantify_hplc

Caption: HPLC analysis workflow for this compound.

Conclusion

The protocols provided herein offer a robust starting point for the development and validation of analytical methods for the quantification of this compound. GC-MS is recommended as the primary technique due to its superior sensitivity and selectivity for this type of analyte. Method parameters should be optimized and the method fully validated according to ICH guidelines to ensure reliable and accurate results in a research or drug development setting.

References

Troubleshooting & Optimization

side reactions in the conversion of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne to its chloro derivative

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the conversion of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne to its corresponding chloro derivative, a key intermediate in the synthesis of various compounds, including the antifungal agent Terbinafine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chlorination reaction, offering potential causes and solutions for each problem.

Issue 1: Low Yield of the Desired 1-Chloro-6,6-dimethyl-2-heptene-4-yne

Potential CauseRecommended Solution
Incomplete Reaction - Monitor the reaction progress using TLC or GC to ensure the complete consumption of the starting material. - Ensure the reaction is stirred efficiently to promote contact between reactants. - For reactions requiring heating, ensure the correct temperature is maintained throughout the reaction time.
Degradation of Product - Work up the reaction mixture promptly upon completion. - Use a mild workup procedure, avoiding strong acids or bases that could degrade the product. - Purify the product using appropriate methods such as fractional distillation under reduced pressure to minimize thermal decomposition.
Suboptimal Reagent Quality - Use freshly distilled or high-purity chlorinating agents and solvents. Moisture can deactivate many chlorinating reagents.
Side Reactions - Refer to the specific troubleshooting sections for isomerization, allenic chloride formation, and other side reactions below.

Issue 2: Formation of E/Z Isomers

The presence of a double bond in the product can lead to the formation of a mixture of E (trans) and Z (cis) isomers, which can be difficult to separate.

Potential CauseRecommended Solution
Reaction Conditions - The choice of chlorinating agent and reaction conditions can influence the E/Z ratio. Some methods may offer higher stereoselectivity. - Lowering the reaction temperature may favor the formation of one isomer over the other.
Purification Challenges - Separation of E/Z isomers often requires careful fractional distillation under reduced pressure or preparative chromatography.

Issue 3: Formation of Allenic Chloride (1-Chloro-6,6-dimethyl-2,3-heptadien-4-yne)

This is a common side reaction with propargyl alcohols, especially when using reagents like thionyl chloride.

Potential CauseRecommended Solution
SN1' Mechanism - The reaction may proceed through an SN1' mechanism, leading to the rearranged allenic product.
Reaction Conditions - The choice of solvent can influence the reaction pathway. Less polar solvents may favor the desired SN2 reaction. - The presence of a base like pyridine can sometimes suppress the formation of allenic chlorides when using thionyl chloride.[1]

Issue 4: Formation of Triphenylphosphine Oxide (TPPO) as a By-product (Appel Reaction)

A significant drawback of the Appel reaction is the formation of triphenylphosphine oxide, which can be challenging to remove from the reaction mixture.

Potential CauseRecommended Solution
Stoichiometric Use of PPh3 - TPPO is an inherent stoichiometric by-product of the Appel reaction.
Purification - TPPO can often be removed by crystallization from a suitable solvent system. - Column chromatography is another effective method for separating TPPO from the desired product.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best for converting this compound to its chloro derivative?

The "best" agent depends on several factors, including the desired stereochemistry, scale of the reaction, and available equipment. Here is a qualitative comparison:

Chlorinating AgentAdvantagesDisadvantages
Thionyl Chloride (SOCl2) - Readily available and inexpensive.- Can lead to the formation of allenic chloride and E/Z isomers.[1] - By-products (SO2 and HCl) are corrosive gases.
Appel Reaction (PPh3/CCl4) - Mild reaction conditions.- Forms stoichiometric amounts of triphenylphosphine oxide, which can be difficult to remove. - Carbon tetrachloride is a regulated substance.
POCl3 / HCl - Can provide good yields.- Often results in a mixture of E/Z isomers requiring careful purification.
Boron Trichloride (BCl3) - Can be effective for some substrates.- Highly reactive and can cause decomposition of the starting material or product.[2] - Reacts violently with water.

Q2: How can I minimize the formation of the allenic chloride side product when using thionyl chloride?

The formation of the allenic chloride is often favored by conditions that promote an SN1' reaction pathway. To minimize its formation:

  • Use a non-polar solvent: Solvents like hexane or toluene can favor the desired SN2 reaction over the SN1' pathway.

  • Add a base: The addition of a non-nucleophilic base, such as pyridine, can help to control the reaction and may reduce the formation of the rearranged product.[1]

  • Control the temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

Q3: What is the best way to purify the final product, 1-Chloro-6,6-dimethyl-2-heptene-4-yne?

Fractional distillation under reduced pressure is the most commonly reported and effective method for purifying 1-Chloro-6,6-dimethyl-2-heptene-4-yne. This technique is particularly useful for separating the desired product from less volatile impurities and for separating E/Z isomers if they have sufficiently different boiling points.

Q4: My reaction with boron trichloride resulted in a complex mixture of products and a low yield. What could have gone wrong?

Boron trichloride is a very strong Lewis acid and can be aggressive.[2] Several issues could have led to a poor outcome:

  • Moisture: BCl3 reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The reaction may be highly exothermic. Maintaining a low temperature during the addition of BCl3 is crucial to prevent decomposition.

  • Substrate Sensitivity: The enyne functionality in your starting material might be sensitive to the strong Lewis acidity of BCl3, leading to polymerization or other side reactions.

Experimental Protocols

General Procedure for Chlorination using Thionyl Chloride

  • To a solution of this compound in an anhydrous non-polar solvent (e.g., hexane or toluene) under an inert atmosphere, cool the mixture to 0 °C.

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Carefully quench the reaction by pouring it over ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

General Procedure for the Appel Reaction

  • To a solution of triphenylphosphine (1.1 equivalents) in anhydrous carbon tetrachloride under an inert atmosphere, add a solution of this compound in anhydrous carbon tetrachloride.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

  • Filter the reaction mixture to remove any precipitated triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to remove the remaining triphenylphosphine oxide, followed by fractional distillation under reduced pressure.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Potential Side Reactions Start 1-Hydroxy-6,6-dimethyl- 2-heptene-4-yne Product 1-Chloro-6,6-dimethyl- 2-heptene-4-yne (E/Z mixture) Start->Product Chlorinating Agent (SOCl2, PPh3/CCl4, etc.) Allenic_Chloride Allenic Chloride Start->Allenic_Chloride Rearrangement (e.g., with SOCl2) Decomposition Decomposition Products Start->Decomposition Harsh Conditions (e.g., with BCl3) TPPO Triphenylphosphine Oxide (Appel Reaction) Troubleshooting_Workflow Start Experiment Start: Chlorination of this compound Analysis Analyze Crude Product (TLC, GC, NMR) Start->Analysis Desired_Product High Yield of Desired Product? Analysis->Desired_Product Success Proceed to Purification Desired_Product->Success Yes Low_Yield Low Yield or Complex Mixture Desired_Product->Low_Yield No Troubleshoot Identify Side Products and Troubleshoot Low_Yield->Troubleshoot Isomers E/Z Isomers? Troubleshoot->Isomers Allene Allenic Chloride? Isomers->Allene No Optimize_Stereo Optimize for Stereoselectivity (e.g., lower temperature) Isomers->Optimize_Stereo Yes Other Other Impurities? Allene->Other No Change_Reagent Change Chlorinating Agent or Conditions Allene->Change_Reagent Yes Improve_Workup Improve Workup and Purification Other->Improve_Workup Yes Optimize_Stereo->Start Retry Change_Reagent->Start Retry Improve_Workup->Start Retry

References

Terbinafine Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Terbinafine. Our aim is to address specific experimental challenges to aid in the optimization of reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during Terbinafine synthesis, offering potential causes and solutions in a straightforward question-and-answer format.

Problem Potential Cause Suggested Solution
Low Yield in Coupling Reaction Inefficient catalyst activity (e.g., Palladium or Nickel).- Ensure the catalyst is not deactivated. Use fresh catalyst or consider a different type, such as Pd/C for Sonogashira coupling which can be recycled.[1][2][3] - Optimize catalyst loading; typically 0.7-1.4 mol% is used.[4][5] - For Sonogashira coupling, the addition of a co-catalyst like Copper Iodide (CuI) can improve yields.[3]
Suboptimal reaction temperature.- The coupling reaction is typically heated to 90-95°C.[4][5] Ensure uniform heating and accurate temperature monitoring.
Inappropriate base selection.- Different bases can significantly affect yield. For Sonogashira coupling, organic bases like n-butylamine, t-butylamine, triethylamine, or diethylamine can be tested, with n-butylamine reported to give excellent yields.[3] For other coupling methods, inorganic bases like potassium carbonate are used.[6]
Poor quality of starting materials.- Use purified intermediates. For instance, distillation of 6,6-dimethyl-1-heptene-4-yne-3-ol and 1-chloro-6,6-dimethyl-2-heptene-4-yne intermediates under vacuum can improve the final product purity and yield.[7][8]
High Levels of Impurities Formation of byproducts due to side reactions.- The use of n-butyl lithium can lead to the formation of genotoxic impurities. Using a Grignard reagent in a mixed solvent system like tetrahydrofuran and methylene chloride can minimize these impurities.[9] - During the synthesis of the N-methyl-1-naphthalenemethylamine intermediate, impurities such as 1,4-bis(N-methylaminomethyl) naphthalene and 1,5-bis(N-methylaminomethyl) naphthalene can form, leading to dimer impurities in the final product.[10] Careful control of the formylation and amination steps is crucial.
Incomplete reaction.- Monitor the reaction progress using techniques like HPLC to ensure completion. Extend the reaction time if necessary. Reaction times can vary from 1 to 6 hours.[5]
Ineffective purification.- Crude Terbinafine can be purified by conversion to its hydrochloride salt followed by recrystallization from solvents like acetone, methyl ethyl ketone, or isopropanol/ether.[5][11][12] This is effective in separating the desired (E)-isomer from the (Z)-isomer.[10]
Difficulty in Separating E/Z Isomers The synthesis often produces a mixture of (E) and (Z) isomers of Terbinafine.- The most effective method for separation is the crystallization of the hydrochloride salt. The (E)-isomer (Terbinafine HCl) is typically less soluble and will precipitate, leaving the (Z)-isomer in the mother liquor.[10][12]
High Cost of Synthesis Use of expensive catalysts and reagents.- Palladium catalysts are expensive. Consider using more economical Nickel catalysts, such as NiCl₂, which have been shown to be effective.[5][13] - Tert-butylacetylene is a costly starting material. Alternative synthetic routes that avoid this reagent have been developed.[5][13]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for Terbinafine?

A1: The most common methods involve a coupling reaction. One prominent route is a Heck-type coupling or a Sonogashira coupling.[3][5] A key step in these syntheses is the reaction between an N-substituted naphthalene methylamine derivative and a side chain containing the tert-butyl acetylene group.[5][13]

Q2: How can I synthesize the key intermediate, N-methyl-1-naphthalenemethylamine?

A2: This intermediate is typically synthesized from naphthalene. A common method involves the chloromethylation of naphthalene to form 1-chloromethylnaphthalene, which is then reacted with methylamine.[14][15] One-pot synthesis procedures have been developed to improve yield and safety.[14]

Q3: What are the typical reaction conditions for the final coupling step in Terbinafine synthesis?

A3: The reaction conditions can vary depending on the specific synthetic route and catalyst used. Generally, the reaction is carried out in a solvent like tetrahydrofuran (THF) or toluene at elevated temperatures, typically between 80°C and 95°C.[4][5] The reaction time can range from 1 to several hours.

Q4: How is the final product, Terbinafine, purified?

A4: Crude Terbinafine base is often purified by converting it to its hydrochloride salt.[5][7] This is typically done by treating a solution of the base with hydrochloric acid. The resulting Terbinafine hydrochloride, which has high purity (often >99%), can then be isolated by filtration after crystallization from a suitable solvent like acetone or methyl ethyl ketone.[5][6]

Experimental Protocols

Synthesis of Terbinafine via Nickel-Catalyzed Coupling

This protocol is adapted from patented industrial processes.[5]

  • Preparation of the Grignard Reagent: In an inert atmosphere reactor, introduce 1,1-dichloro-3,3-dimethylbutene and toluene. Heat the solution to 80°C.

  • Slowly add n-butyllithium in heptane over 30 minutes.

  • Stir the resulting suspension for 2 hours at 80°C.

  • Coupling Reaction: In a separate inertized reactor, add NiCl₂ and triphenylphosphine in THF and heat to form a yellow precipitate.

  • Add crude N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine to this suspension.

  • Transfer the suspension to the first reactor containing the Grignard reagent.

  • Reflux the mixture for 2 hours until the reaction is complete, then cool to room temperature.

  • Work-up and Isolation: Add water and an aqueous ammonia solution to the reaction mixture.

  • Separate the phases and extract the aqueous phase with toluene.

  • Combine the organic phases, wash with water, and treat with activated carbon.

  • Filter and concentrate the organic phase to obtain crude Terbinafine.

  • Purification: Dissolve the crude Terbinafine base in acetone.

  • Add aqueous hydrochloric acid dropwise to precipitate Terbinafine hydrochloride.

  • Stir, cool, filter, wash with cold acetone, and dry to obtain pure Terbinafine HCl.

Quantitative Data Summary

Table 1: Comparison of Catalysts in Terbinafine Synthesis[5]
CatalystMolar PercentReaction Time (hours)Temperature (°C)Purity of Crude Terbinafine (HPLC A%)
NiCl₂0.77190-9583.6
NiCl₂ / Triphenylphosphine0.7 / -490-9576.4
PdCl₂(PPh₃)₂1.4490-9581.7
Table 2: Yield and Purity of Terbinafine Hydrochloride after Recrystallization[5]
Recrystallization SolventYield (%)Purity (HPLC A%)
Methyl Ethyl Ketone66.499.3
Acetone57.5>99.8

Visualizations

Terbinafine_Synthesis_Pathway cluster_intermediates Intermediate Synthesis cluster_coupling Coupling Reaction cluster_purification Purification Naphthalene Naphthalene 1_Chloromethylnaphthalene 1_Chloromethylnaphthalene Naphthalene->1_Chloromethylnaphthalene Chloromethylation N_Methyl_1_naphthalenemethylamine N-methyl-1- naphthalenemethylamine 1_Chloromethylnaphthalene->N_Methyl_1_naphthalenemethylamine Methylamine N_3_chloro_2_propenyl_N_methyl_1_naphthalenemethylamine N-(3-chloro-2-propenyl)-N-methyl- 1-naphthalenemethylamine N_Methyl_1_naphthalenemethylamine->N_3_chloro_2_propenyl_N_methyl_1_naphthalenemethylamine Alkylation 1_3_Dichloropropene 1_3_Dichloropropene 1_3_Dichloropropene->N_3_chloro_2_propenyl_N_methyl_1_naphthalenemethylamine Terbinafine Terbinafine N_3_chloro_2_propenyl_N_methyl_1_naphthalenemethylamine->Terbinafine Heck/Sonogashira Coupling (Pd or Ni catalyst) tert_Butylacetylene tert_Butylacetylene tert_Butylacetylene->Terbinafine Terbinafine_HCl Terbinafine HCl Terbinafine->Terbinafine_HCl HCl Salt Formation & Recrystallization

Caption: Synthetic pathway of Terbinafine.

Troubleshooting_Workflow start Start Terbinafine Synthesis check_yield Low Yield? start->check_yield check_purity High Impurities? check_yield->check_purity No optimize_catalyst Optimize Catalyst: - Type (Pd/Ni) - Loading - Co-catalyst check_yield->optimize_catalyst Yes purify_intermediates Purify Intermediates: (Vacuum Distillation) check_purity->purify_intermediates Yes success Successful Synthesis check_purity->success No optimize_temp Optimize Temperature: (e.g., 90-95°C) optimize_catalyst->optimize_temp optimize_base Optimize Base: (e.g., n-butylamine) optimize_temp->optimize_base optimize_base->check_yield check_reagents Check Reagent Purity: (e.g., avoid n-BuLi) purify_intermediates->check_reagents monitor_reaction Monitor Reaction Progress: (HPLC) check_reagents->monitor_reaction improve_purification Improve Purification: - Recrystallization - Solvent Choice monitor_reaction->improve_purification improve_purification->check_purity

Caption: Troubleshooting workflow for Terbinafine synthesis.

References

Technical Support Center: Minimizing Genotoxic Impurities in Terbinafine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing genotoxic impurities (GTIs) during the synthesis of Terbinafine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential genotoxic impurities (GTIs) of concern in Terbinafine synthesis?

A1: Based on process chemistry and degradation pathways, several potential and known impurities should be monitored. A key potential GTI that has been identified is a dimeric impurity, specifically (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)-N,N′-dimethyl-N,N′-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine [1][2][3][4]. Other impurities of concern that may require assessment for genotoxicity include:

  • Process-Related Impurities: These arise from starting materials and intermediates. Examples include 4-Methylterbinafine (Impurity D), (E)-2-Terbinafine (Impurity F), and a naphthalene intermediate dimer[5][6][7]. The starting materials themselves, such as naphthalene derivatives, may also carry their own set of impurities[5].

  • Nitrosamine Impurities: Given that Terbinafine is a secondary amine, there is a potential for the formation of nitrosamine drug substance-related impurities (NDSRIs) under certain conditions. Specific examples that have been investigated include N-nitroso-desmethyl terbinafine (NDT) and N-nitroso terbinafine degradant (NTD)[8].

  • Degradation Products: Forced degradation studies have identified several compounds, including β-terbinafine and Z-terbinafine, which should be evaluated[9][10][11].

Q2: How are these impurities classified according to ICH M7 guidelines?

A2: A definitive classification requires specific toxicological data (e.g., Ames test results) for each impurity. However, a preliminary classification based on structural alerts can be proposed:

Impurity ClassICH M7 ClassificationRationaleControl Strategy
Dimeric ImpuritiesClass 3Contain structural alerts for mutagenicity but lack definitive mutagenicity data.[12]Control to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[13][14]
Nitrosamine ImpuritiesClass 1N-nitroso compounds are considered part of the "cohort of concern" and are known mutagenic carcinogens.[13][15][16]Control at or below a compound-specific acceptable intake.
Process-Related Naphthalene ImpuritiesClass 3 or 5Naphthalene itself is generally not considered genotoxic in vivo, but some of its metabolites and derivatives can be. Without specific data, they may be treated as Class 3. If data shows a lack of mutagenicity, they could be Class 5.[17][18][19][20]If Class 3, control to the TTC. If Class 5, control as a non-mutagenic impurity per ICH Q3A/B.[12][14]

Q3: At which synthetic step is the formation of the dimeric genotoxic impurity most likely to occur?

A3: The formation of the key dimeric GTI, (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)-N,N′-dimethyl-N,N′-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine, is associated with the Grignard reaction for the preparation of the intermediate 6,6-dimethyl-hept-1-ene-4-yne-3-ol[21]. The use of acrolein in this step is a potential source for the additional carbon chain observed in the impurity[21][22].

Troubleshooting Guides

Problem 1: High levels of the dimeric genotoxic impurity are detected in the final Terbinafine hydrochloride product.

Cause: The primary source of this impurity is the Grignard reaction step during the synthesis of the 6,6-dimethyl-hept-1-ene-4-yne-3-ol intermediate[21]. Factors influencing its formation include the reaction solvent, basicity, and temperature[22].

Solution:

  • Modify the Solvent System: Incorporation of methylene chloride in combination with tetrahydrofuran (THF) for the Grignard reaction has been shown to significantly reduce the formation of this GTI[22].

  • Control Basicity: The molar ratio of the magnesium metal used for the preparation of the Grignard reagent influences the basicity of the reaction mixture. Using less than 1.0 mole equivalent of magnesium is preferable[22].

  • Optimize Reaction Temperature: The Grignard reaction should be carried out at a controlled temperature, ideally between -50°C and -5°C[22].

  • Purify Intermediates: Purification of the 6,6-dimethyl-1-heptene-4-yne-3-ol intermediate by vacuum distillation before proceeding to the next step can effectively remove the precursor to the genotoxic impurity[2]. Similarly, distillation of the subsequent intermediate, 1-chloro-6,6-dimethyl-2-heptene-4-yne, further ensures the removal of potential impurities[2].

Problem 2: Detection of various naphthalene-based impurities, such as 4-Methylterbinafine and (E)-2-Terbinafine.

Cause: These impurities typically arise from the starting materials. For instance, 4-methylnaphthalene or 2-isomer of the naphthalene intermediate present in the N-methyl-1-naphthalenemethylamine raw material will react with the Terbinafine side chain to form the corresponding impurities[5].

Solution:

  • High-Purity Starting Materials: Implement stringent quality control on the N-methyl-1-naphthalenemethylamine starting material to ensure it is free from isomeric impurities.

  • Recrystallization of Final Product: Purification of the final Terbinafine hydrochloride by recrystallization can help remove these process-related impurities[20][23].

Problem 3: Potential for Nitrosamine Formation.

Cause: Terbinafine is a secondary amine and can react with nitrosating agents (e.g., nitrites) to form N-nitroso impurities. These nitrosating agents can be present as impurities in starting materials, reagents, or solvents. The reaction is often promoted by acidic conditions[8][24].

Solution:

  • Risk Assessment of Raw Materials: Carefully evaluate all raw materials, reagents, and solvents for the presence of nitrites and other potential nitrosating agents.

  • Process Optimization:

    • pH Control: Avoid highly acidic conditions where the nitrosation reaction is favored[24].

    • Temperature Control: Maintain controlled temperatures during synthesis, as high temperatures can accelerate nitrosamine formation[24].

  • Use of Nitrosamine Scavengers: Consider the use of scavengers, such as ascorbic acid, which can inhibit the nitrosation reaction.

Data on Impurity Control

The following table summarizes the impact of different control strategies on the levels of the main dimeric genotoxic impurity.

Control StrategyImpurity LevelReference
Standard Synthesis ProcessPotentially > 20 ppm[2]
Use of Methylene Chloride in Grignard Reaction"very minimum level"[22]
Purification of Intermediates by Distillation< 2.5 ppm[2]

Experimental Protocols

Synthesis of Terbinafine Hydrochloride (Illustrative)

This protocol is a generalized representation based on common synthetic routes described in the literature[20][22][23].

Step 1: Synthesis of 6,6-dimethyl-hept-1-ene-4-yne-3-ol

  • In a reaction vessel under an inert atmosphere (e.g., Nitrogen), add tetrahydrofuran (THF).

  • Add tert-butyl acetylene to the THF.

  • Slowly add a Grignard reagent (e.g., ethylmagnesium bromide) while maintaining the temperature between -10°C and 5°C.

  • After the addition is complete, allow the reaction to proceed for 4-6 hours.

  • Cool the reaction mixture to -10°C to 0°C and slowly add a solution of acrolein in THF.

  • Let the reaction proceed at room temperature for 2-4 hours.

  • Quench the reaction with a suitable acidic solution to adjust the pH to 5-6.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to obtain the crude product.

  • Control Point: Purify the crude 6,6-dimethyl-hept-1-ene-4-yne-3-ol by vacuum distillation to remove impurities that could lead to GTI formation.

Step 2: Synthesis of 1-chloro-6,6-dimethyl-2-heptene-4-yne

  • React the purified 6,6-dimethyl-hept-1-ene-4-yne-3-ol with a chlorinating agent (e.g., thionyl chloride or a mixture of phosphorous oxychloride and hydrochloric acid) in a suitable solvent.

  • After the reaction is complete, isolate the crude product.

  • Control Point: Purify the 1-chloro-6,6-dimethyl-2-heptene-4-yne by vacuum distillation.

Step 3: Synthesis of Terbinafine

  • In a reaction vessel, combine N-methyl-1-naphthalenemethylamine, a suitable base (e.g., potassium carbonate), and a solvent (e.g., water).

  • Add the purified 1-chloro-6,6-dimethyl-2-heptene-4-yne to the mixture.

  • Heat the reaction mixture (e.g., to 80°C) and allow it to react for several hours.

  • After completion, cool the reaction mixture and extract the Terbinafine free base with an organic solvent.

Step 4: Formation and Purification of Terbinafine Hydrochloride

  • Dissolve the crude Terbinafine free base in a suitable solvent (e.g., acetone or ethyl acetate).

  • Add hydrochloric acid to precipitate the Terbinafine hydrochloride salt.

  • Control Point: Recrystallize the Terbinafine hydrochloride from a suitable solvent system (e.g., methanol-ethyl acetate or water) to remove final traces of impurities.

  • Filter and dry the purified Terbinafine hydrochloride.

Analytical Method for Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 or a cyano-bonded silica column is commonly used[11][25][26].

  • Mobile Phase: A mixture of an aqueous buffer (e.g., sodium citrate at pH 4.5) and organic solvents like acetonitrile and tetrahydrofuran is often employed[25][26].

  • Detection: UV detection at a wavelength of around 226 nm or 230 nm is suitable for detecting Terbinafine and its related impurities[9][25][26].

  • Quantification: For trace-level analysis of genotoxic impurities, more sensitive techniques like LC-MS/MS may be required[8].

Visualizations

Terbinafine_Synthesis_Workflow cluster_0 Step 1: Intermediate 1 Synthesis cluster_1 Step 2: Intermediate 2 Synthesis cluster_2 Step 3 & 4: Final Product Synthesis & Purification tert-butyl acetylene tert-butyl acetylene Grignard Reaction Grignard Reaction tert-butyl acetylene->Grignard Reaction Grignard Reagent Grignard Reagent Grignard Reagent->Grignard Reaction Acrolein Acrolein Acrolein->Grignard Reaction Intermediate_1 6,6-dimethyl-hept-1-ene-4-yne-3-ol Grignard Reaction->Intermediate_1 Purification_1 Vacuum Distillation Intermediate_1->Purification_1 Control Point Chlorination Chlorination Purification_1->Chlorination Chlorinating Agent Chlorinating Agent Chlorinating Agent->Chlorination Intermediate_2 1-chloro-6,6-dimethyl-2-heptene-4-yne Chlorination->Intermediate_2 Purification_2 Vacuum Distillation Intermediate_2->Purification_2 Control Point Condensation Condensation Purification_2->Condensation N-methyl-1-naphthalenemethylamine N-methyl-1-naphthalenemethylamine N-methyl-1-naphthalenemethylamine->Condensation Terbinafine_Base Terbinafine Free Base Condensation->Terbinafine_Base HCl Salt Formation HCl Salt Formation Terbinafine_Base->HCl Salt Formation Crude_Terbinafine_HCl Crude Terbinafine HCl HCl Salt Formation->Crude_Terbinafine_HCl Purification_3 Recrystallization Crude_Terbinafine_HCl->Purification_3 Control Point Final_Product Pure Terbinafine HCl Purification_3->Final_Product

Caption: Workflow for Terbinafine synthesis with key control points.

GTI_Formation_and_Control cluster_0 Problem: High Dimeric GTI Levels cluster_1 Troubleshooting Solutions High_GTI High Dimeric GTI Detected Root_Cause Suboptimal Grignard Reaction Conditions High_GTI->Root_Cause is caused by Solution_1 Modify Solvent System (THF + Methylene Chloride) Root_Cause->Solution_1 Solution_2 Optimize Basicity (<1.0 eq. Mg) Root_Cause->Solution_2 Solution_3 Control Temperature (-50°C to -5°C) Root_Cause->Solution_3 Solution_4 Purify Intermediates (Vacuum Distillation) Root_Cause->Solution_4

Caption: Troubleshooting logic for high dimeric GTI levels.

Genotoxicity_Pathway GTI Potential Genotoxic Impurity (e.g., Dimeric Impurity with reactive site) Metabolic_Activation Metabolic Activation (optional) GTI->Metabolic_Activation Reactive_Electrophile Reactive Electrophile GTI->Reactive_Electrophile Directly Reactive Metabolic_Activation->Reactive_Electrophile DNA_Adduct DNA Adduct Formation Reactive_Electrophile->DNA_Adduct DNA DNA DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Cellular_Effects Potential for Carcinogenesis Mutation->Cellular_Effects

Caption: General pathway for DNA damage by a genotoxic impurity.

References

addressing stability issues of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne during storage. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during storage?

A1: this compound contains two reactive functional groups: a terminal alkyne and an allylic alcohol. The primary stability concerns are:

  • Oxidation: The allylic alcohol moiety is susceptible to oxidation, which can lead to the formation of aldehydes, ketones, or carboxylic acids. The terminal alkyne can also undergo oxidative degradation.

  • Polymerization: Terminal alkynes can be prone to polymerization, especially in the presence of trace metals, light, or heat. This can result in the formation of insoluble particulates or a viscous syrup.

  • Dehydration: Although less common under typical storage conditions, the allylic alcohol could potentially undergo dehydration, especially in the presence of acidic impurities.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8 °C (refrigerated)Reduces the rate of potential oxidative and polymerization reactions.
Atmosphere Inert (e.g., Argon or Nitrogen)Minimizes contact with oxygen, thereby preventing oxidation.
Light Protected from light (amber vial)Prevents photo-initiated degradation and polymerization.
Container Tightly sealed, high-purity glassPrevents contamination and moisture ingress. Avoids potential catalysis by impurities in lower-grade materials.
Purity Free from trace metals and acidsThese can catalyze polymerization and dehydration reactions.

Q3: I observe a color change (yellowing) in my sample upon storage. What could be the cause?

A3: A yellow to brown discoloration is often indicative of degradation. The most likely causes are:

  • Minor Oxidation: Initial stages of oxidation of the allylic alcohol or the alkyne can form chromophoric species.

  • Trace Polymerization: The formation of low molecular weight oligomers from the alkyne functionality can also impart color.

It is recommended to re-analyze the purity of the sample using a validated analytical method if a color change is observed.

Q4: My sample has become viscous and difficult to handle. What is the likely cause?

A4: Increased viscosity is a strong indicator of polymerization of the terminal alkyne. This can be triggered by improper storage conditions such as exposure to light, elevated temperatures, or the presence of catalytic impurities. If significant polymerization has occurred, the material may no longer be suitable for use.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC-UV Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram that were not present in the initial analysis.

  • Decrease in the peak area of the main compound.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Oxidative Degradation 1. Identify Degradants: Use LC-MS to identify the mass of the new peaks. Common oxidation products would be the corresponding aldehyde (+14 Da) or carboxylic acid (+30 Da). 2. Confirm by Forced Degradation: Perform a forced degradation study by exposing a small sample to a mild oxidizing agent (e.g., 0.1% H₂O₂) and compare the resulting chromatogram to your stored sample. 3. Improve Storage: If oxidation is confirmed, ensure future storage is under an inert atmosphere and at a reduced temperature.
Polymerization 1. Check for Broad Peaks: Polymerization may result in broad, poorly resolved peaks or a rising baseline. 2. Solubility Test: Attempt to dissolve a small amount of the sample in a non-polar solvent. Polymers may have reduced solubility. 3. Optimize Storage: Store the compound at a lower temperature and in the dark to inhibit polymerization.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Reduced potency or activity of the compound compared to freshly prepared samples.

  • High variability between experimental replicates.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Formation of Inactive Degradants 1. Purity Check: Re-assess the purity of the stored material using a stability-indicating HPLC method. 2. Quantify Degradation: Determine the percentage of degradation products. A significant amount of impurities can lead to a decrease in the effective concentration of the active compound. 3. Purify if Necessary: If the degradation is minor, repurification by flash chromatography may be an option. Otherwise, a fresh batch of the compound should be used.
Interference from Degradation Products 1. Characterize Impurities: If possible, isolate and characterize the major degradation products to assess their potential to interfere with the assay. 2. Review Literature: Search for literature on the biological activity of potential degradation products (e.g., α,β-unsaturated aldehydes).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    Time (min) %B
    0 30
    15 95
    20 95
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

Protocol 2: ¹H NMR Analysis for Degradation Monitoring

¹H NMR spectroscopy can be used to detect structural changes indicative of degradation.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Acquire a ¹H NMR spectrum of a freshly prepared or certified standard of this compound.

    • To analyze a stored sample, dissolve an accurately weighed amount in the same deuterated solvent and acquire a spectrum under identical conditions.

    • Analysis:

      • Oxidation to Aldehyde: Look for the appearance of a new signal in the aldehydic region (δ 9-10 ppm) and a decrease in the intensity of the allylic alcohol proton signal (around δ 4.2 ppm).

      • Polymerization: Observe for general peak broadening and a decrease in the resolution of the spectrum, particularly the disappearance of the sharp alkyne proton signal (around δ 2.0 ppm).

      • Quantification: The percentage of degradation can be estimated by integrating the signals of the parent compound and the degradation products, using a known internal standard for accuracy.

Visualizations

Degradation_Pathway cluster_oxidation Oxidation Products cluster_polymerization Polymerization Products This compound This compound Oxidation Oxidation This compound->Oxidation O₂, heat, light Polymerization Polymerization This compound->Polymerization heat, light, metal traces Aldehyde 6,6-Dimethyl-2-hepten-4-yn-1-al Oxidation->Aldehyde Oligomers_Polymers Oligomers/Polymers Polymerization->Oligomers_Polymers Carboxylic_Acid 6,6-Dimethyl-2-hepten-4-ynoic acid Aldehyde->Carboxylic_Acid further oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Stored Sample with Suspected Degradation hplc Analyze by Stability-Indicating HPLC-UV start->hplc nmr Analyze by ¹H NMR start->nmr purity_check Assess Purity and Identify Degradation Peaks hplc->purity_check structural_analysis Identify Structural Changes nmr->structural_analysis quantify Quantify Degradation Products purity_check->quantify structural_analysis->quantify decision Decision: Use, Purify, or Discard? quantify->decision

Caption: Workflow for investigating the stability of a stored sample.

Troubleshooting_Logic start Observe Change in Stored Sample (e.g., color, viscosity, analytical profile) is_color_change Is there a color change? start->is_color_change is_viscosity_increase Is there an increase in viscosity? is_color_change->is_viscosity_increase No oxidation Probable Cause: Minor Oxidation is_color_change->oxidation Yes is_new_peaks Are there new peaks in HPLC? is_viscosity_increase->is_new_peaks No polymerization Probable Cause: Polymerization is_viscosity_increase->polymerization Yes degradation_confirmed Probable Cause: Degradation (Oxidation/Other) is_new_peaks->degradation_confirmed Yes no_issue No significant degradation detected. Continue to monitor. is_new_peaks->no_issue No

Caption: Logical troubleshooting flow for stability issues.

scale-up challenges for the industrial production of Terbinafine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of Terbinafine hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of Terbinafine synthesis.

Q1: What are the potential causes of low yield during the scale-up of the final condensation step?

Low yield is a common challenge when moving from a laboratory to an industrial scale. The root causes can typically be traced to reaction kinetics, mass transfer limitations, or work-up inefficiencies.

  • Incomplete Reaction: The final condensation of an intermediate like 1-chloro-6,6-dimethyl-2-heptene-4-yne with N-methyl-1-naphthalenemethylamine may not reach completion.[1] This can be due to:

    • Insufficient Reaction Time: Reaction times that are adequate at a lab scale may be insufficient in larger reactors where mixing is less efficient.

    • Poor Temperature Control: Inadequate heat transfer in large vessels can lead to non-homogenous temperature profiles, slowing down the reaction rate in colder spots. The reaction is often heated to drive completion.[1]

    • Catalyst Deactivation: If a catalyst is used (e.g., Nickel or Palladium-based systems), its activity might be lower at scale due to impurities in raw materials or slower mixing.[2]

  • Side Reactions and Impurity Formation: At elevated temperatures or with extended reaction times required for scale-up, side reactions can become more prominent, consuming reactants and generating impurities. The formation of dimers or isomers can reduce the overall yield of the desired (E)-isomer of Terbinafine.[3][4]

  • Work-up and Isolation Losses:

    • Inefficient Extraction: The separation of organic and aqueous phases can be more complex at a large scale, leading to product loss in the aqueous phase.

    • Crystallization Issues: Sub-optimal solvent selection or cooling profiles during crystallization of the hydrochloride salt can result in poor recovery and loss of product in the mother liquor.[5]

Q2: We are observing unknown impurities in our HPLC analysis after scaling up. How can we identify and control them?

The appearance of new or elevated levels of impurities during scale-up is a frequent issue.[3][4] A systematic approach is required for identification and control.

  • Characterization: The first step is to characterize the impurity. Techniques like HPLC-MS (Mass Spectrometry) can provide the molecular weight, which is critical for proposing a potential structure. If the impurity is significant, it may need to be isolated for full structural elucidation by NMR.

  • Source Identification: Impurities can originate from several sources:

    • Raw Materials: Source high-quality starting materials and test them for known potential contaminants.

    • Side Reactions: The impurity may be a result of a side reaction. For example, a "genotoxic impurity" has been identified that can arise from the acrolein compound used in an early step of one synthesis route.[6] The Z-isomer (Impurity A) is another common process-related impurity.[7]

    • Degradation: The product may degrade under specific process conditions (e.g., high temperature, presence of acid/base). Forced degradation studies can help identify potential degradants.[7]

  • Control Strategy: Once the source is known, a control strategy can be implemented:

    • Process Optimization: Modify reaction conditions (e.g., lower temperature, different base, shorter reaction time) to minimize the formation of the impurity. For instance, using a mixed solvent system of tetrahydrofuran and methylene chloride has been shown to minimize the formation of a specific genotoxic impurity.[6]

    • Purification Enhancement: Develop a more effective purification step. This could involve screening different solvents for recrystallization, performing a pH adjustment and extraction, or using column chromatography if necessary. Multiple recrystallization steps are often used to remove remaining solvents and byproducts.[5]

Q3: Our final Terbinafine HCl product is failing to meet the particle size specification after drying. What could be the cause?

Particle size is a critical quality attribute for the final Active Pharmaceutical Ingredient (API). Issues often stem from the crystallization and drying processes.

  • Crystallization Process: The particle size distribution is largely determined during the crystallization of Terbinafine hydrochloride.

    • Cooling Rate: A rapid cooling rate promotes fast nucleation, leading to a larger number of small crystals. A slow, controlled cooling profile is necessary to grow larger, more uniform crystals.

    • Agitation: The agitation speed in the crystallizer influences crystal breakage (attrition) and growth. High shear can lead to smaller particles.

    • Supersaturation: The level of supersaturation when crystallization begins is critical. Uncontrolled or rapid generation of supersaturation can lead to the formation of fine particles.

  • Drying and Milling:

    • Drying Method: Aggressive drying conditions (e.g., high temperature) can cause agglomerates to fracture. The type of dryer used (e.g., tray dryer, agitated nutsche filter dryer) will also impact the final particle characteristics.

    • Milling: If a milling step is used post-drying, the mill type and parameters (e.g., screen size, rotor speed) must be carefully controlled to achieve the desired particle size distribution without generating excessive fines or altering the crystalline form.

Frequently Asked Questions (FAQs)

Q1: What are the Critical Process Parameters (CPPs) to monitor during the industrial synthesis of Terbinafine?

Monitoring and controlling CPPs is essential for ensuring process robustness and batch-to-batch consistency. The key parameters depend on the specific synthetic route but generally include those listed in the table below.

ParameterStageTypical Range / ControlConsequence of Deviation
Temperature Condensation Reaction50 - 100 °C[1]Low temperature can lead to an incomplete reaction; high temperature can increase impurity formation.
Reaction Time Condensation Reaction1 - 6 hours[2]Insufficient time results in low conversion; excessive time can promote side products.
pH / Base Condensation / Work-upUse of bases like K₂CO₃, NaOH[4][8]Incorrect pH or base strength can affect reaction rate and product stability.
Solvent Quality All stagesAnhydrous where requiredPresence of water or impurities can inhibit reactions or cause side reactions.
Cooling Rate CrystallizationControlled cooling profileAffects crystal size, morphology, and purity. Rapid cooling can lead to small particles and impurity entrapment.
Drying Temperature Final API Drying40 - 90 °C[2][9]Excessive temperature can cause degradation or solvent evaporation issues; insufficient drying leads to high residual solvent levels.
Q2: What are the major impurities associated with Terbinafine HCl and how are they controlled?

Several impurities are listed in pharmacopeias (e.g., European Pharmacopoeia) or can arise from the manufacturing process. Effective control requires robust analytical methods and process understanding.

Impurity NamePotential SourceControl Strategy
Impurity A ((Z)-isomer of Terbinafine)Non-stereoselective synthesis or isomerizationControl of reaction stereoselectivity; purification by crystallization to separate from the desired (E)-isomer.[7]
Impurity C (N-Methyl-1-naphthalenemethanamine)Unreacted starting materialEnsure reaction goes to completion; remove during extraction and crystallization steps.[7]
Impurity D (4-methylterbinafine)Impurity in the naphthalene starting materialUse high-purity raw materials; may require specific purification steps if present.[7][10]
Genotoxic Impurities Side reaction involving specific reagents (e.g., acrolein)Modify synthetic route to avoid problematic reagents; optimize reaction conditions to minimize formation; demonstrate removal through purification.[6]
Degradation Products Exposure to acid, base, or high heatImplement strict control over process parameters (pH, temperature) during work-up and drying.[7]
Q3: What safety precautions are necessary when handling the reagents for Terbinafine synthesis at an industrial scale?

Industrial-scale synthesis involves handling large quantities of hazardous materials, requiring stringent safety protocols.

  • Reagents:

    • Organolithium Reagents (e.g., n-butyl lithium): These are highly pyrophoric (ignite spontaneously in air) and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen, argon) using specialized transfer equipment.

    • Grignard Reagents: Also moisture-sensitive and flammable.[11]

    • Solvents: Many organic solvents like THF, Toluene, and Methanol are flammable and have associated health risks.[2][11] Use in well-ventilated areas with explosion-proof equipment.

    • Acids and Bases: Strong acids (HCl) and bases (NaOH, K₂CO₃) are corrosive.[11][12]

  • General Precautions:

    • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including flame-retardant lab coats, safety glasses, and chemically resistant gloves.

    • Inert Atmosphere: Reactions involving air-sensitive reagents must be conducted in reactors purged with an inert gas.

    • Emergency Preparedness: Ensure appropriate fire extinguishers (e.g., Class D for metal fires), safety showers, and spill kits are readily available.

Experimental Protocols

Protocol: Purity and Impurity Analysis of Terbinafine HCl by HPLC

This method is a general guideline for the determination of Terbinafine HCl purity and the quantification of its related substances. Method parameters may need to be optimized based on the specific impurity profile and available equipment.

  • Objective: To separate and quantify Terbinafine and its process-related impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13][14]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and organic solvents (e.g., acetonitrile, methanol). A common mobile phase could be a mixture of phosphate buffer and acetonitrile (e.g., 60:40, v/v).[13] Gradient elution may be required to separate all impurities effectively.

    • Flow Rate: 1.0 mL/min.[13]

    • Detection Wavelength: 224 nm, 254 nm, or 283 nm are commonly used wavelengths for detecting Terbinafine and its impurities.[13][15] A PDA detector allows for monitoring at multiple wavelengths.

    • Injection Volume: 20 µL.[14]

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a standard solution of Terbinafine HCl reference standard at a known concentration (e.g., 0.5 mg/mL) in the mobile phase or a suitable diluent.

    • Sample Solution: Prepare the sample solution of the Terbinafine HCl batch to be tested at the same concentration as the standard solution.

    • Resolution Solution: A solution containing Terbinafine and known impurities (e.g., Impurity A) is used to verify the system suitability (i.e., that the method can separate the key components).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no system peaks interfere.

    • Inject the resolution solution to confirm system suitability (resolution between critical peaks).

    • Inject the standard solution multiple times (e.g., n=5) to check for repeatability (RSD ≤ 2.0%).

    • Inject the sample solution.

    • Identify the Terbinafine peak by comparing its retention time with that of the standard. Identify impurity peaks based on their relative retention times from the resolution solution or a spiked sample.

    • Calculate the percentage of impurities using the area normalization method or against a qualified impurity standard. The assay of Terbinafine is calculated against the external standard.

Visualizations

Process and Logic Diagrams

cluster_0 Upstream Synthesis cluster_1 Core API Synthesis cluster_2 Downstream Processing Raw_Materials Raw Material Sourcing (e.g., Naphthalene, t-butyl acetylene) Intermediate_Synth Intermediate Synthesis (e.g., 1-chloro-6,6-dimethyl- 2-heptene-4-yne) Raw_Materials->Intermediate_Synth Condensation Condensation Reaction (Formation of Terbinafine Base) Intermediate_Synth->Condensation Workup Quenching & Phase Separation Condensation->Workup Salt_Formation HCl Salt Formation Workup->Salt_Formation Crystallization Crystallization / Recrystallization Salt_Formation->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Milling Milling & Sieving Drying->Milling Packaging Final API Packaging Milling->Packaging

Caption: High-level workflow for the industrial production of Terbinafine HCl.

G start High Impurity Level Detected (by HPLC) check_rt Is impurity a known process-related impurity? start->check_rt known_impurity Known Impurity (e.g., Starting Material, Isomer) check_rt->known_impurity Yes unknown_impurity Unknown Impurity check_rt->unknown_impurity No review_params Review Critical Process Parameters (CPPs) known_impurity->review_params optimize_purification Optimize Purification Step (e.g., Recrystallization Solvent) known_impurity->optimize_purification characterize Characterize Impurity (LC-MS, NMR) unknown_impurity->characterize degradation_study Is it a degradant? (Forced Degradation Study) characterize->degradation_study degradant Degradation Product degradation_study->degradant Yes side_product Side-Reaction Product degradation_study->side_product No modify_conditions Modify Process Conditions (e.g., Lower Temp, Adjust pH) degradant->modify_conditions modify_synthesis Modify Synthesis Conditions (e.g., Reagent Stoichiometry, Time) side_product->modify_synthesis

Caption: Troubleshooting logic for identifying and controlling impurities.

G cluster_reactants Reactants cluster_conditions Conditions reactant1 N-Methyl-1- naphthalenemethylamine product (E)-Terbinafine Base reactant1->product reactant2 1-chloro-6,6-dimethyl- 2-heptene-4-yne reactant2->product base Base (e.g., K₂CO₃) base->product solvent Solvent / Water solvent->product heat Heat heat->product

Caption: Key condensation step in the synthesis of the Terbinafine base.

References

Validation & Comparative

A Comparative Guide to Allylamine Synthesis: Industrial Precursors vs. Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Allylamine and its derivatives are crucial building blocks in the chemical and pharmaceutical industries. While the parent allylamine serves as a monomer and chemical intermediate, functionalized allylamines are the cornerstone of various pharmaceuticals. This guide provides a detailed comparison of the synthetic routes for both the industrial production of parent allylamine and the synthesis of a key functionalized allylamine, the antifungal agent Terbinafine. This comparison highlights the distinct chemistries, performance metrics, and experimental considerations for each application, with a special focus on the role of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne and related structures in pharmaceutical synthesis.

Section 1: Industrial Synthesis of Parent Allylamine

The industrial production of allylamine (C₃H₅NH₂) is primarily focused on cost-effectiveness and high-volume output. The dominant precursors are simple, readily available chemicals like allyl chloride and acrylonitrile.

Ammonolysis of Allyl Chloride

The most common industrial method for producing mono-, di-, and triallylamine is the reaction of allyl chloride with ammonia.[1][2] The product distribution is highly dependent on the reaction conditions, particularly the molar ratio of ammonia to allyl chloride.

A detailed experimental protocol for the ammonolysis of allyl chloride in ethanol is as follows:

  • In a suitable reactor, a solution of ammonia in ethanol is prepared.

  • Cuprous chloride (CuCl) is introduced as a catalyst.

  • Allyl chloride is added to the ammoniacal ethanol solution.

  • The reaction is conducted at a controlled temperature, for example, 40°C.[1]

  • The molar ratio of ammonia to allyl chloride is maintained at a high level (e.g., 20:1) to favor the formation of monoallylamine.[1]

  • After the reaction is complete, the product mixture is subjected to distillation to separate monoallylamine, diallylamine, and triallylamine.

ParameterValueReference
Precursor Allyl Chloride[1]
Solvent Ethanol[1]
Catalyst CuCl[1]
NH₃:Allyl Chloride Ratio 20:1[1]
Temperature 40°C[1]
Monoallylamine in Product 78.83%[1]

A significant improvement in selectivity for monoallylamine is observed when the reaction is carried out in ethanol (78.83%) compared to liquid ammonia (46.8%).[1] Increasing the molar ratio of NH₃ to allyl chloride from 4.5:1 to 25:1 can improve the selectivity for monoallylamine from 13.3% to 67.6%.[2]

Hydrolysis of Allyl Isothiocyanate

Pure samples of allylamine can be prepared by the hydrolysis of allyl isothiocyanate. This method is particularly useful for laboratory-scale synthesis where high purity is desired.

A typical procedure for the synthesis of allylamine from allyl isothiocyanate is as follows:[3]

  • In a 5-liter round-bottom flask equipped with a reflux condenser, 2 liters of 20% hydrochloric acid and 500 g of allyl isothiocyanate are placed.

  • The mixture is refluxed for approximately 15 hours until the allyl isothiocyanate layer disappears.

  • The solution is then concentrated by heating until crystallization begins.

  • The residue is diluted with water and transferred to a distillation apparatus.

  • A solution of potassium hydroxide is added dropwise to neutralize the hydrochloric acid and liberate the allylamine, which distills over.

  • The distillate is dried over solid potassium hydroxide and then metallic sodium.

  • The final product is obtained by fractional distillation.

ParameterValueReference
Precursor Allyl Isothiocyanate[3]
Reagent 20% Hydrochloric Acid[3]
Yield of Pure Allylamine 70-73%[3]
Boiling Point 54-57°C at 746 mm[3]

Section 2: Synthesis of Functionalized Allylamines - The Case of Terbinafine

The synthesis of pharmaceutically active allylamines, such as the antifungal drug Terbinafine, involves multi-step, stereoselective reactions. The precursors are more complex, and the focus is on achieving high purity and the correct stereochemistry of the final product. The precursor this compound, also known as 6,6-dimethyl-1-hepten-4-yn-3-ol, is a key intermediate in several synthetic routes to Terbinafine.

Synthesis of Terbinafine via 6,6-dimethyl-1-hepten-4-yn-3-ol

A common strategy for Terbinafine synthesis involves the initial preparation of the key intermediate 6,6-dimethyl-1-hepten-4-yn-3-ol from tert-butylacetylene and acrolein.[4][5][6] This intermediate is then converted to a halogenated derivative, which is subsequently coupled with N-methyl-1-naphthalenemethanamine.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Halogenation cluster_2 Step 3: Coupling Reaction cluster_3 Step 4: Purification & Salt Formation tert_butylacetylene tert-Butylacetylene intermediate 6,6-dimethyl-1-hepten-4-yn-3-ol (this compound) tert_butylacetylene->intermediate n-BuLi or Grignard acrolein Acrolein acrolein->intermediate halogenated_intermediate (E/Z)-1-chloro-6,6-dimethyl-2-hepten-4-yne intermediate->halogenated_intermediate POCl₃/HCl or PBr₃ terbinafine Terbinafine halogenated_intermediate->terbinafine n_methyl_amine N-methyl-1-naphthalenemethanamine n_methyl_amine->terbinafine terbinafine_hcl Terbinafine HCl terbinafine->terbinafine_hcl HCl

Caption: Synthetic pathway for Terbinafine.

A representative multi-step synthesis of Terbinafine is outlined below:

Step 1: Preparation of 6,6-dimethyl-1-hepten-4-yn-3-ol [6]

  • Magnesium turnings are reacted with ethyl bromide in tetrahydrofuran (THF) to form a Grignard reagent.

  • tert-Butylacetylene is added to the Grignard reagent.

  • The resulting mixture is reacted with acrolein at a low temperature (e.g., 5°C) to yield 6,6-dimethyl-1-hepten-4-yn-3-ol.

  • The product is purified by vacuum distillation.

Step 2: Preparation of 1-chloro-6,6-dimethyl-2-hepten-4-yne [6]

  • The purified 6,6-dimethyl-1-hepten-4-yn-3-ol is dissolved in acetonitrile.

  • A mixture of phosphorous oxychloride and aqueous hydrochloric acid is added at a controlled temperature (e.g., 12°C).

  • The reaction is maintained for several hours, and the product is then extracted with a suitable solvent like petroleum ether.

Step 3: Synthesis of Terbinafine [6]

  • N-methyl-1-naphthalene methylamine hydrochloride is dissolved in a mixture of dimethylformamide and water.

  • Sodium carbonate is added, followed by the slow addition of 1-chloro-6,6-dimethyl-2-hepten-4-yne at a low temperature (e.g., 11-14°C).

  • The reaction mixture is then heated (e.g., to 55-60°C) for several hours.

  • The crude Terbinafine is extracted with a solvent such as dichloromethane.

Step 4: Purification and Salt Formation

  • The crude Terbinafine is purified, often by crystallization of its hydrochloride salt from a suitable solvent like ethyl acetate.[7]

StepPrecursorsKey ReagentsYieldReference
1 tert-Butylacetylene, Acroleinn-BuLi or Grignard~48% (for 6,6-dimethyl-hept-1-ene-4-yne-3-ol)[7]
2 & 3 1-chloro-6,6-dimethyl-2-hepten-4-yne, N-methyl-1-naphthylmethyl amineNa₂CO₃, DMF84.4% (relative to the chloro intermediate)[8]
Overall (from N-methyl-1-naphthylmethyl amine and 1-bromo-6,6-dimethyl-2-hepten-4-yne)K₂CO₃, DMF72.4%[8]
One-pot Monomethylamine, 1-chloromethyl naphthalene, 1-chloro-6,6-dimethyl-2-heptene-4-yneK₂CO₃≥ 91%[9]

Section 3: Comparative Analysis

The synthesis of the parent allylamine and a functionalized derivative like Terbinafine differ fundamentally in their objectives, and thus in their choice of precursors and methodologies.

FeatureIndustrial Allylamine SynthesisPharmaceutical (Terbinafine) Synthesis
Primary Goal High volume, low costHigh purity, specific stereochemistry
Precursors Simple, bulk chemicals (e.g., allyl chloride)Complex, multi-functional molecules
Reaction Complexity Typically single-step reactionsMulti-step synthesis with sensitive intermediates
Key Intermediate N/A6,6-dimethyl-1-hepten-4-yn-3-ol
Purification Fractional distillationChromatography, recrystallization
Yield Focus High throughputHigh yield of the desired stereoisomer

Logical Relationship of Synthesis Strategies

The choice of precursor is dictated by the final application of the allylamine.

G cluster_0 Application cluster_1 Synthetic Strategy cluster_2 Precursor Type BulkChemical Bulk Chemical / Monomer HighVolume High-Volume, Low-Cost Synthesis BulkChemical->HighVolume Pharmaceutical Pharmaceutical (e.g., Antifungal) MultiStep Multi-step, Stereoselective Synthesis Pharmaceutical->MultiStep SimplePrecursor Simple Precursors (e.g., Allyl Chloride) HighVolume->SimplePrecursor ComplexPrecursor Complex Intermediates (e.g., this compound) MultiStep->ComplexPrecursor

Caption: Precursor choice based on application.

Conclusion

The synthesis of allylamines is a broad field with divergent strategies tailored to specific end-uses. For the large-scale production of the parent allylamine, the focus remains on atom economy and the use of inexpensive, readily available precursors like allyl chloride. In contrast, the synthesis of complex, functionalized allylamines for the pharmaceutical industry, exemplified by Terbinafine, necessitates intricate, multi-step pathways. In this context, precursors such as this compound are not direct competitors to industrial precursors like allyl chloride, but rather are crucial, specifically designed intermediates for constructing molecules with precise biological activity. Understanding these distinct synthetic paradigms is essential for researchers and professionals in chemical development and manufacturing.

References

A Comparative Analysis of Synthetic Routes to the Antifungal Agent Terbinafine

Author: BenchChem Technical Support Team. Date: November 2025

Terbinafine, a widely used allylamine antifungal agent for the treatment of dermatological infections, has been the subject of extensive synthetic exploration since its discovery. The quest for more efficient, cost-effective, and environmentally benign manufacturing processes has led to the development of several distinct synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes to Terbinafine, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers, scientists, and drug development professionals in understanding the nuances of its synthesis.

Executive Summary of Synthetic Strategies

The synthesis of Terbinafine, chemically known as (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine, fundamentally involves the strategic formation of its allylamine core and the introduction of the characteristic tert-butylenyne side chain. The primary synthetic routes can be broadly categorized as follows:

  • Route 1: The Classical Approach via Grignard Reaction and Halogenation: This traditional industrial method involves the reaction of a Grignard reagent derived from tert-butylacetylene with acrolein, followed by halogenation and subsequent nucleophilic substitution with N-methyl-1-naphthalenemethanamine.

  • Route 2: Stereoselective Synthesis via Sonogashira Coupling: This route offers a more controlled approach to establishing the desired (E)-isomer of the double bond through a palladium-catalyzed Sonogashira coupling of a vinyl halide with tert-butylacetylene.

  • Route 3: Convergent Synthesis via Heck Coupling: This strategy employs a palladium-catalyzed Heck coupling reaction between an N-allyl-N-methyl-1-naphthalenemethanamine derivative and a suitable coupling partner bearing the tert-butylacetylene moiety.

  • Route 4: A Greener One-Pot Synthesis: Addressing the need for process intensification and waste reduction, a one-pot synthesis has been developed that combines monomethylamine, 1-chloromethylnaphthalene, and 1-chloro-6,6-dimethyl-2-hepten-4-yne in a single reaction vessel.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative metrics for each of the major synthetic routes to Terbinafine, providing a clear basis for comparison.

MetricRoute 1: Classical ApproachRoute 2: Sonogashira CouplingRoute 3: Heck CouplingRoute 4: One-Pot Synthesis
Overall Yield ~60-70%~85% (for coupling step)~87% (for coupling step)~91%
Number of Steps 3-4331
Key Reagents Grignard reagents, Acrolein, PBr₃/SOCl₂Pd catalyst, Cu(I) cocatalystPd catalyst, Phosphine ligandsMonomethylamine, K₂CO₃
Stereoselectivity Mixture of E/Z isomersHigh (E)-selectivityHigh (E)-selectivityNot explicitly controlled
Key Advantages Established industrial processHigh stereoselectivityGood yield and stereoselectivityHigh efficiency, reduced waste
Key Disadvantages Use of toxic acrolein, formation of isomersCost of palladium catalystCost of palladium catalystPotential for side reactions

Experimental Protocols

Route 1: Classical Approach via Grignard Reaction and Halogenation

This route represents a common industrial manufacturing process for Terbinafine.

Step 1: Synthesis of 6,6-dimethyl-hept-1-en-4-yn-3-ol

  • In a reaction vessel under an inert atmosphere, a solution of ethylmagnesium bromide is prepared in tetrahydrofuran (THF).

  • tert-Butylacetylene (1.0 eq) is added dropwise to the Grignard reagent, and the mixture is refluxed for 4 hours.

  • The reaction mixture is cooled to 0-5 °C, and acrolein (1.0 eq) is added slowly, maintaining the temperature below 10 °C.

  • The reaction is stirred for 2-4 hours at room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the pH is adjusted to 5-6.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product. The yield for this step is approximately 65-84%.[1][2]

Step 2: Synthesis of 1-bromo-6,6-dimethyl-2-hepten-4-yne

  • To a solution of 6,6-dimethyl-hept-1-en-4-yn-3-ol (1.0 eq) in a suitable solvent, a mixture of 48% hydrobromic acid and phosphorus tribromide (PBr₃) is added dropwise at 10 °C.

  • The mixture is stirred at room temperature for 1.5 hours.

  • The reaction mixture is poured onto ice-water and extracted with hexane.

  • The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated to give a mixture of (E)- and (Z)-1-bromo-6,6-dimethyl-2-hepten-4-yne.

Step 3: Synthesis of Terbinafine

  • To a solution of N-methyl-1-naphthalenemethanamine (1.0 eq) in dimethylformamide (DMF), an alkali base such as potassium carbonate (KHCO₃) is added.[2]

  • The mixture of 1-bromo-6,6-dimethyl-2-hepten-4-yne (1.0 eq) is added, and the reaction is heated.

  • After completion of the reaction, the mixture is cooled, and water is added.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by crystallization to isolate the desired (E)-isomer of Terbinafine. The yield for this final step is approximately 91%.[2]

Route 2: Stereoselective Synthesis via Sonogashira Coupling

This route provides high stereoselectivity for the desired (E)-isomer, avoiding the need for isomer separation.

Step 1: Synthesis of (E)-N-(3-chloroallyl)-N-methyl-1-naphthalenemethanamine

  • N-methyl-1-naphthalenemethanamine is reacted with (E)-1,3-dichloropropene in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.

  • The reaction mixture is stirred at an elevated temperature until the starting material is consumed.

  • The solid is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by chromatography.

Step 2: Sonogashira Coupling

  • To a solution of (E)-N-(3-chloroallyl)-N-methyl-1-naphthalenemethanamine (1.0 eq) in a suitable solvent such as piperidine, tert-butylacetylene (1.2 eq) is added.

  • A palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) (0.01 eq), and a copper(I) cocatalyst, such as copper(I) iodide (0.02 eq), are added.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature until completion.

  • The solvent is evaporated, and the residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried and concentrated, and the crude Terbinafine is purified by chromatography or crystallization. This coupling step typically proceeds in almost quantitative yield.

Route 3: Convergent Synthesis via Heck Coupling

This approach offers another efficient palladium-catalyzed method for the synthesis of Terbinafine.

Step 1: Synthesis of N-(3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylamine

  • N-methyl-1-naphthalenemethanamine (1.0 eq) is alkylated with 1,3-dichloropropene (1.1 eq) in the presence of a base like potassium carbonate (1.2 eq) in a solvent such as methyl ethyl ketone (MEK).

  • The mixture is heated to 80-85 °C for 7 hours.[3]

  • After cooling, water and toluene are added, and the phases are separated. The organic phase is washed and concentrated to give the crude product which is used in the next step without further purification. The yield is approximately 84%.[3]

Step 2: Heck Coupling

  • The crude N-(3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylamine (1.0 eq) and tert-butylacetylene (1.2 eq) are dissolved in a suitable solvent like tetrahydrofuran (THF).

  • A palladium catalyst, for example, dichlorobis(triphenylphosphine)palladium(II) (1.4 mol%), is added.[4]

  • The reaction mixture is heated at 90-95 °C for 4 hours.[4]

  • After cooling, the reaction is worked up by adding water and an aqueous EDTA solution and extracting with toluene. The combined organic phases are washed and concentrated to give crude Terbinafine. The yield of the crude product is reported to be around 87%.[3][5]

Route 4: A Greener One-Pot Synthesis

This streamlined approach offers high efficiency and reduces the number of unit operations.

One-Pot Reaction

  • In a reaction flask, purified water is charged, and monomethylamine (1.8-2.0 eq) is slowly added.[6]

  • An acid-binding agent, such as potassium carbonate (0.5-0.6 eq relative to monomethylamine), is then added.[6]

  • 1-chloromethylnaphthalene (1.0-1.2 eq) and 1-chloro-6,6-dimethyl-2-hepten-4-yne (1.0 eq) are added simultaneously and slowly from two separate addition funnels, while maintaining the reaction temperature at 10-20 °C.[6]

  • The reaction is stirred at this temperature for 2-3 hours.[6]

  • The reaction mixture is then extracted with chloroform.

  • The organic layer is concentrated under reduced pressure.

  • Ethyl acetate is added to the residue, and the mixture is heated to reflux for 30 minutes, then cooled to below 10 °C to crystallize the product.

  • The solid Terbinafine is collected by filtration and dried. This one-pot process boasts a high yield of approximately 91.3% with a purity of 99.7%.[6]

Visualization of Synthetic Workflows

Route 1: Classical Approach Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation tert-Butylacetylene tert-Butylacetylene Grignard_Reaction Grignard Reaction (EtMgBr, THF) tert-Butylacetylene->Grignard_Reaction Acrolein Acrolein Acrolein->Grignard_Reaction Intermediate_1 6,6-dimethyl-hept-1-en-4-yn-3-ol Grignard_Reaction->Intermediate_1 Halogenation Halogenation (HBr, PBr3) Intermediate_1->Halogenation Intermediate_2 (E/Z)-1-bromo-6,6-dimethyl- 2-hepten-4-yne Halogenation->Intermediate_2 Coupling Nucleophilic Substitution (KHCO3, DMF) Intermediate_2->Coupling N_methyl_amine N-methyl-1- naphthalenemethanamine N_methyl_amine->Coupling Terbinafine_isomers Terbinafine (E/Z mixture) Coupling->Terbinafine_isomers Purification Crystallization Terbinafine_isomers->Purification Terbinafine Terbinafine (E-isomer) Purification->Terbinafine

Caption: Workflow for the classical synthesis of Terbinafine.

Route 4: One-Pot Synthesis Workflow

G cluster_reactants Reactants Monomethylamine Monomethylamine One_Pot_Reaction One-Pot Reaction (K2CO3, Water, 10-20°C) Monomethylamine->One_Pot_Reaction Chloromethylnaphthalene 1-Chloromethyl- naphthalene Chloromethylnaphthalene->One_Pot_Reaction Chloroheptyne 1-chloro-6,6-dimethyl- 2-hepten-4-yne Chloroheptyne->One_Pot_Reaction Workup Extraction & Crystallization One_Pot_Reaction->Workup Terbinafine Terbinafine Workup->Terbinafine

Caption: Workflow for the one-pot synthesis of Terbinafine.

Conclusion

The synthesis of Terbinafine has evolved significantly, with newer methods offering improvements in efficiency, stereoselectivity, and environmental impact over classical industrial processes. The choice of a particular synthetic route will depend on a variety of factors, including the desired scale of production, cost of raw materials and catalysts, and the stringency of purity requirements.

  • The Classical Approach remains a viable option for large-scale manufacturing due to its use of relatively inexpensive starting materials, though it suffers from the use of hazardous reagents and the need for isomer separation.

  • Palladium-catalyzed methods (Sonogashira and Heck couplings) provide excellent stereocontrol, leading to the desired (E)-isomer in high purity and yield, but the cost of the palladium catalyst can be a significant factor.

  • The One-Pot Synthesis represents a significant advancement in process efficiency, offering a high-yielding and operationally simple route that is attractive for green chemistry initiatives.

This comparative guide provides a foundation for researchers and drug development professionals to make informed decisions when selecting a synthetic strategy for Terbinafine, balancing the trade-offs between yield, cost, safety, and environmental considerations.

References

Validating the Structure of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne Derivatives Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, a key intermediate in the synthesis of antifungal agents like Terbinafine, unambiguous structural validation is paramount.[1] Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of non-destructive techniques to establish connectivity and stereochemistry with high confidence. This guide provides a comparative overview of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural validation of this class of molecules, complete with representative data and detailed experimental protocols.

Unambiguous Structure Determination with 2D NMR

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of individual nuclei. However, in complex molecules like this compound derivatives, signal overlap and complex coupling patterns can render 1D analysis inconclusive. 2D NMR spectroscopy circumvents these limitations by introducing a second frequency dimension, revealing correlations between nuclei and enabling a definitive mapping of the molecular structure.[2][3]

The primary 2D NMR techniques for the structural elucidation of small organic molecules are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, typically through two or three bonds. This experiment is crucial for tracing out connected proton systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon (¹H-¹³C) pairs. It provides a clear picture of which protons are bonded to which carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to three bonds (and sometimes four). This is particularly valuable for identifying quaternary carbons and piecing together different spin systems.

Comparative Analysis of 2D NMR Data

To illustrate the power of these techniques, the following tables summarize the expected 2D NMR correlations for the parent compound, this compound. The chemical shifts are based on reported data and predictive models.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

PositionStructure Fragment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-CH₂OH4.21 (d)62.5
2=CH-6.25 (dt)140.1
3=CH-5.75 (dt)110.2
4-C≡-88.9
5≡C--80.1
6-C(CH₃)₃-28.0
7-C(CH₃)₃1.25 (s)30.5

Note: Chemical shifts are referenced to a common solvent like CDCl₃ and can vary slightly based on experimental conditions.

Table 2: Expected COSY Correlations

Proton (δ, ppm)Correlating Proton(s) (δ, ppm)Interpretation
4.21 (H-1)5.75 (H-3)³J-coupling across the double bond and intervening single bond.
6.25 (H-2)5.75 (H-3)³J-coupling between vinylic protons.
5.75 (H-3)6.25 (H-2), 4.21 (H-1)Shows connectivity from the alcohol methylene to the vinylic protons.

Table 3: Expected HSQC Correlations

Proton (δ, ppm)Correlating Carbon (δ, ppm)Interpretation
4.21 (H-1)62.5 (C-1)Direct one-bond correlation.
6.25 (H-2)140.1 (C-2)Direct one-bond correlation.
5.75 (H-3)110.2 (C-3)Direct one-bond correlation.
1.25 (H-7)30.5 (C-7)Direct one-bond correlation of the t-butyl methyls.

Table 4: Expected HMBC Correlations

Proton (δ, ppm)Correlating Carbon(s) (δ, ppm)Interpretation
4.21 (H-1)140.1 (C-2), 110.2 (C-3)Key correlations confirming the position of the hydroxylated methylene group.
6.25 (H-2)62.5 (C-1), 88.9 (C-4)Connects the vinylic proton to the alcohol carbon and the alkyne.
5.75 (H-3)88.9 (C-4), 80.1 (C-5)Connects the vinylic proton to both carbons of the alkyne.
1.25 (H-7)28.0 (C-6), 80.1 (C-5)Crucial for placing the t-butyl group adjacent to the alkyne.

Experimental Protocols

Detailed methodologies are essential for reproducible and high-quality 2D NMR data. Below are typical experimental protocols for acquiring COSY, HSQC, and HMBC spectra on a modern NMR spectrometer (e.g., 400 or 500 MHz).

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

General Spectrometer Setup:

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain optimal resolution and lineshape on the ¹H spectrum.

  • Determine the 90° pulse width for ¹H (and ¹³C for HMBC).

COSY (¹H-¹H Correlation Spectroscopy):

  • Pulse Program: A standard gradient-selected COSY (e.g., gCOSY) is recommended for cleaner spectra.

  • Spectral Width: Set the spectral width in both dimensions to cover all proton signals (e.g., 0-10 ppm).

  • Data Points: Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

  • Scans per Increment: 2-4 scans are typically sufficient for moderately concentrated samples.

  • Relaxation Delay: A relaxation delay of 1.5-2.0 seconds is standard.

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: A gradient-selected, sensitivity-enhanced HSQC with multiplicity editing (e.g., hsqcedetgpsp) is highly recommended to differentiate CH/CH₃ from CH₂ signals.

  • Spectral Width: Set the ¹H dimension as above. For the ¹³C dimension (F1), a spectral width covering the expected range of carbon signals (e.g., 0-150 ppm) is appropriate.

  • Data Points: 2048 data points in F2 and 128-256 increments in F1.

  • Scans per Increment: 4-16 scans, depending on the sample concentration.

  • One-Bond Coupling Constant (¹JCH): Set to an average value of 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: A gradient-selected HMBC (e.g., hmbcgplpndqf).

  • Spectral Width: Similar to HSQC, but the ¹³C dimension may need to be expanded to include quaternary carbons in conjugated systems (e.g., 0-200 ppm).

  • Data Points: 2048 data points in F2 and 256-512 increments in F1.

  • Scans per Increment: 8-64 scans, as HMBC is less sensitive than HSQC.

  • Long-Range Coupling Constant (ⁿJCH): Optimized for a range of couplings. A value of 8 Hz is a common compromise to observe both ²J and ³J correlations.[4]

Workflow for Structural Validation

The logical process for utilizing these 2D NMR experiments to validate the structure of a this compound derivative is outlined below.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Proton_Systems Identify Proton Spin Systems COSY->Proton_Systems CH_Attachment Assign Direct C-H Attachments HSQC->CH_Attachment Carbon_Skeleton Assemble Carbon Skeleton & Quaternary Carbons HMBC->Carbon_Skeleton Proton_Systems->Carbon_Skeleton CH_Attachment->Carbon_Skeleton Final_Structure Propose & Verify Final Structure Carbon_Skeleton->Final_Structure

Caption: Workflow for 2D NMR-based structural validation.

By systematically analyzing the data from these experiments, researchers can confidently piece together the molecular framework, confirming the identity and purity of their synthesized this compound derivatives. This rigorous approach is indispensable for regulatory submissions and advancing drug discovery programs.

References

Structure-Activity Relationship (SAR) of Terbinafine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of terbinafine analogs, focusing on their antifungal activity. Terbinafine, a synthetic allylamine antifungal agent, acts by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Understanding the relationship between the chemical structure of its analogs and their biological activity is crucial for the development of more potent and selective antifungal agents.

Key SAR Insights at a Glance

The antifungal efficacy of terbinafine analogs is significantly influenced by modifications to three main structural components: the naphthalene ring, the allylamine side chain, and the tert-butyl group.

  • Naphthalene Moiety: The bulky and lipophilic naphthalene ring is crucial for anchoring the molecule to the target enzyme.

  • Allylamine Side Chain: The tertiary amine in the allylamine chain is a key feature for potent antifungal activity.[2] However, some studies have shown that analogs lacking this central amino function can still exhibit broad antifungal activity, suggesting other structural features can compensate for its absence.[3]

  • tert-Butyl Group: The tert-butyl group at the end of the side chain plays a significant role in the compound's interaction with the hydrophobic pocket of squalene epoxidase.[2] Steric properties and the conformational rigidity of this side chain are important for activity.[1]

Comparative Antifungal Activity of Terbinafine Analogs

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of a series of terbinafine analogs against various fungal pathogens. The data is extracted from a study by Kulkarni et al. (2013), where 1-(substituted phenoxymethyl)naphthalene derivatives were synthesized and evaluated.[4]

Compound IDR-group (Substitution on Phenoxy Ring)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)P. notatum (MIC, µg/mL)A. fumigatus (MIC, µg/mL)
Terbinafine (Standard) -6.256.2512.512.5
1 H>150>150>150>150
2 2-Cl100125150150
3 4-Cl12.5255050
4 2-NO₂12.5255050
5 3-NO₂2550100100
6 4-NO₂12.5255050
7 2-CH₃>150>150>150>150
8 3-CH₃150>150>150>150
9 4-CH₃125150>150>150
10 2,4-di-Cl50100125125
11 2,4-di-NO₂2550100100
12 2-OH255050100
13 4-OH255050100
14 4-COOH12.5255050

Experimental Protocols

Antifungal Susceptibility Testing: Agar Streak Dilution Method

The in vitro antifungal activity of the synthesized terbinafine analogs was determined using the agar streak dilution method.[4]

  • Media Preparation: Sabouraud Dextrose Agar was used as the culture medium.

  • Compound Preparation: Stock solutions of the test compounds and the standard drug (terbinafine) were prepared in dimethyl sulfoxide (DMSO).

  • Plate Preparation: Graded quantities of the test compounds were incorporated into a specified quantity of molten sterile Sabouraud Dextrose Agar medium. The final concentrations of the compounds in the agar plates ranged over a desired series.

  • Inoculation: The fungal strains were streaked onto the surface of the agar plates containing the different concentrations of the test compounds.

  • Incubation: The inoculated plates were incubated at a suitable temperature (typically 28-37°C) for a period of 48 to 72 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited the visible growth of the fungal colony on the plate.[4]

Squalene Epoxidase Inhibition Assay

The inhibitory activity of terbinafine analogs against their molecular target, squalene epoxidase, is a key determinant of their antifungal efficacy.

  • Enzyme Preparation: Microsomal fractions containing squalene epoxidase are isolated from the desired fungal species (e.g., Trichophyton rubrum or Candida albicans). This is typically achieved by cell disruption followed by differential centrifugation.[2]

  • Assay Mixture: The standard assay mixture contains the microsomal enzyme preparation, a buffer system (e.g., Tris-HCl), NADPH or NADH as a cofactor, and flavin adenine dinucleotide (FAD).[2]

  • Inhibitor Addition: The terbinafine analogs are added to the assay mixture at various concentrations.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, radiolabeled or non-radiolabeled squalene.

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific period.

  • Product Quantification: The amount of the product, 2,3-oxidosqualene, is quantified. If a radiolabeled substrate is used, the product can be separated by thin-layer chromatography and quantified by scintillation counting.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration. Terbinafine is a potent inhibitor of squalene epoxidase from T. rubrum with a 50% inhibitory concentration (IC50) of 15.8 nM.[2]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of terbinafine and a typical experimental workflow.

Terbinafine_Mechanism_of_Action Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Terbinafine Terbinafine Terbinafine->SqualeneEpoxidase Oxidosqualene 2,3-Oxidosqualene SqualeneEpoxidase->Oxidosqualene Inhibited by Terbinafine Ergosterol Ergosterol Oxidosqualene->Ergosterol FungalCellMembrane Fungal Cell Membrane (Disrupted) Ergosterol->FungalCellMembrane

Caption: Mechanism of action of Terbinafine.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Terbinafine Analogs Purification Purification & Characterization Synthesis->Purification AntifungalAssay Antifungal Susceptibility Testing (MIC determination) Purification->AntifungalAssay EnzymeAssay Squalene Epoxidase Inhibition Assay (IC50) Purification->EnzymeAssay SAR_Analysis Structure-Activity Relationship Analysis AntifungalAssay->SAR_Analysis EnzymeAssay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for SAR studies.

References

comparing the efficacy of different halogenating agents for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted halogenation of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a critical step in the synthesis of various valuable compounds, including the antifungal agent Terbinafine. The choice of halogenating agent significantly influences the yield, stereoselectivity, and overall efficiency of this transformation. This guide provides an objective comparison of different halogenating agents for the chlorination, bromination, and iodination of this substrate, supported by experimental data and detailed protocols.

Performance Comparison of Halogenating Agents

The efficacy of various halogenating agents for the conversion of this compound to its corresponding halide is summarized in the table below. The data is compiled from published literature and established synthetic methodologies.

HalogenationReagent(s)SolventTemperatureReaction TimeYield (%)Stereoselectivity (E:Z or trans:cis)
Chlorination Boron trichloride (BCl₃)n-Hexane15-20°C10 min959:1
Vilsmeier Reagent (POCl₃/DMF)Hexane0-20°C2 hours95>98% trans
Bromination Hydrobromic acid (HBr) / PBr₃Alcohol10°C to RT1.5 hours~80-903:1
Triphenylphosphine (PPh₃) / CBr₄ (Appel)Dichloromethane0°C to RT1-3 hoursHighPredominantly trans (inversion)
Iodination Triphenylphosphine (PPh₃) / Iodine (I₂)Dichloromethane0°C to RT2-4 hoursGood-HighPredominantly trans (inversion)

Experimental Workflow

The general workflow for the halogenation of this compound involves the reaction of the alcohol with a suitable halogenating agent, followed by workup and purification.

Halogenation_Workflow Substrate 1-Hydroxy-6,6-dimethyl- 2-heptene-4-yne Reaction Reaction under Controlled Temperature Substrate->Reaction Reagent Halogenating Agent (e.g., BCl3, PBr3/HBr, PPh3/I2) Reagent->Reaction Solvent Anhydrous Solvent (e.g., Hexane, DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product 1-Halo-6,6-dimethyl- 2-heptene-4-yne Purification->Product

Caption: General workflow for the halogenation of this compound.

Detailed Experimental Protocols

Chlorination using Boron Trichloride

This protocol is adapted from a reported high-yield synthesis.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous n-hexane.

  • Reaction: Cool the solution to 15-20°C. To this, add a solution of boron trichloride in hexane (1.2 equivalents) dropwise, maintaining the temperature below 20°C.

  • Quenching: After the addition is complete, stir the mixture for an additional 10 minutes. Quench the reaction by the slow addition of water.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield 1-chloro-6,6-dimethyl-2-heptene-4-yne. Further purification can be achieved by vacuum distillation.

Bromination using Hydrobromic Acid and Phosphorus Tribromide

This method provides a mixture of cis and trans isomers.

  • Reagent Preparation: In a suitable reaction vessel, stir a mixture of 48% hydrobromic acid and phosphorus tribromide (PBr₃) at 40°C until a homogeneous solution is obtained.

  • Reaction: Cool the reagent mixture to 10°C. Add a solution of this compound (1 equivalent) in a minimal amount of alcohol dropwise to the cooled reagent mixture.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.

  • Workup: Pour the reaction mixture into ice-water and extract with hexane. Wash the combined organic extracts with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude 1-bromo-6,6-dimethyl-2-heptene-4-yne. The product can be further purified by fractional distillation under reduced pressure.

Proposed Iodination using Triphenylphosphine and Iodine (Appel Reaction)

This proposed protocol is based on the well-established Appel reaction for the conversion of alcohols to alkyl iodides.

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, add triphenylphosphine (1.5 equivalents) and anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add iodine (1.5 equivalents) portion-wise, maintaining the temperature at 0°C. Stir until the iodine has completely reacted and the solution becomes a pale yellow.

  • Substrate Addition: Add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Separate the organic layer, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-iodo-6,6-dimethyl-2-heptene-4-yne.

This comparative guide is intended to assist researchers in selecting the most appropriate halogenating agent and protocol for their specific synthetic needs, taking into account factors such as desired yield, stereoselectivity, and available reagents.

A Comparative Cost-Effectiveness Analysis of Terbinafine Synthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and manufacturing, the synthetic pathway to a target molecule is a critical determinant of its commercial viability. Terbinafine, a widely used antifungal agent, can be synthesized through various routes, each with its own set of advantages and drawbacks concerning cost, efficiency, and environmental impact. This guide provides a detailed comparison of two prominent synthesis pathways for Terbinafine, offering experimental data and protocols to inform strategic decisions in its production.

Pathway 1: The Classical Heck Coupling Approach

This pathway is a well-established industrial method for synthesizing Terbinafine.[1] It relies on a palladium-catalyzed Heck coupling reaction, a powerful tool for carbon-carbon bond formation. The key steps involve the synthesis of an N-allylic amine intermediate followed by its coupling with tert-butylacetylene.

Experimental Protocol:

Step 1: Synthesis of N-(3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylamine

  • N-methyl-1-naphthalene methanamine (0.175 mol), methyl ethyl ketone (100 ml), and potassium carbonate (0.210 mol) are introduced into a reactor.

  • The mixture is heated to 50°C.

  • (1E)-1,3-dichloro-1-propene (0.202 mol) is added dropwise.

  • The mixture is then heated to 80-85°C for 7 hours until the reaction is complete.

  • The solvent is distilled off, and the residue is taken up in toluene (120 ml) and water (150 ml). The organic phase is separated, washed, and concentrated to yield the crude product.[1]

Step 2: Heck Coupling with tert-Butylacetylene

  • The crude N-(3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylamine from the previous step is coupled with tert-butylacetylene in the presence of a palladium or copper catalyst.[1]

  • Specific conditions for this Heck-coupling reaction can vary, but typically involve a palladium source (e.g., Pd(OAc)2), a phosphine ligand, and a base in an organic solvent.

Step 3: Purification

  • The crude Terbinafine is purified, often by conversion to its hydrochloride salt.

  • 19.2 g of crude Terbinafine base is dissolved in 83 ml of acetone.

  • 6.2 ml of 32% aqueous hydrochloric acid is added dropwise.

  • The resulting suspension is stirred at 20°C for 30 minutes, then cooled to -5° to -10°C and stirred for another 2.5 hours.

  • The precipitate (Terbinafine-HCl) is filtered, washed with cold acetone, and dried to yield a white solid with a purity in excess of 99.8%.[1]

Pathway Diagram:

G A N-methyl-1-naphthalene methanamine C N-(3-chloro-2-propenyl)-N-methyl- 1-naphthalene-methylamine A->C B 1,3-dichloropropene B->C E Terbinafine C->E Pd or Cu catalyst D tert-butylacetylene D->E

Caption: Classical Heck Coupling Pathway for Terbinafine Synthesis.

Pathway 2: The Economical Nickel-Catalyzed Approach

This alternative pathway was developed to circumvent the high costs associated with tert-butylacetylene and palladium catalysts.[1][2] It utilizes a more economical starting material and a significantly cheaper nickel catalyst.

Experimental Protocol:

Step 1: Synthesis of the Grignard Reagent of 1,1-dichloro-3,3-dimethylbutane

  • This step involves the preparation of a key intermediate that serves as a less expensive substitute for tert-butylacetylene. The synthesis is based on methods described by H. G. Viehe and S. Y. Delavarenne, with optimizations for industrial scale.[1]

Step 2: Coupling with N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine

  • The Grignard reagent from the previous step is reacted with N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine.

  • In an inertized reactor, 13.9 g of crude N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine, 20 ml of THF, 52 mg of NiCl2 (0.7 molar percent), and 210 mg of triphenylphosphine are added.

  • The reaction mixture is heated at 90-95°C for 4 hours.

  • The mixture is cooled, and a 2.5% aqueous solution of EDTA disodium salt is added for work-up. The organic phase is separated, washed, and concentrated to give crude Terbinafine.[1]

Step 3: Purification

  • The purification process is similar to Pathway 1, involving the formation and recrystallization of the hydrochloride salt to achieve high purity.[1]

Pathway Diagram:

G A Economical tert-butyl source C Terbinafine A->C NiCl2 catalyst B N-(trans-3-chloro-2-propenyl)- N-methyl-1-naphthalenemethanamine B->C

Caption: Economical Nickel-Catalyzed Pathway for Terbinafine Synthesis.

Cost-Effectiveness Comparison

The primary driver of cost difference between these two pathways is the price of the starting materials and the catalyst.

Component Pathway 1: Heck Coupling Pathway 2: Nickel-Catalyzed Cost Implication
Acetylene Source tert-Butylacetylene1,1-dichloro-3,3-dimethylbutene derivativePathway 2 uses a significantly more economical starting material.[1]
Catalyst Palladium-basedNickel-based (e.g., NiCl2)Nickel catalysts are substantially cheaper than palladium catalysts.[1][2]
Overall Yield GoodComparable to Pathway 1Both pathways can achieve good overall yields, making the starting material and catalyst costs the main differentiators.[1]
Purity >99.8% (after purification)>99.9% (after purification)High purity is achievable in both pathways with appropriate purification steps.[1]

Summary of Quantitative Data:

Parameter Pathway 1: Heck Coupling Pathway 2: Nickel-Catalyzed
Key Raw Materials tert-butylacetylene, N-methyl-1-naphthalenemethanamine, 1,3-dichloropropene1,1-dichloro-3,3-dimethylbutene, N-methyl-1-naphthalenemethanamine
Catalyst Palladium-basedNickel-based
Reported Crude Yield 87.0% (purity 87.3%) for one example[1]> theoretical yield (crude, purity 76.4-83.6%) for examples[1][2]
Final Product Purity >99.8%[1]>99.9%[1]
Estimated Cost HighLow

Conclusion

While the classical Heck coupling pathway is a reliable and high-yielding method for Terbinafine synthesis, its reliance on expensive starting materials like tert-butylacetylene and palladium catalysts presents a significant cost barrier. The alternative nickel-catalyzed pathway offers a more economical and industrially viable route by replacing these costly components with cheaper alternatives without compromising the overall yield and purity of the final product.[1][2] For large-scale production of Terbinafine, the nickel-catalyzed approach appears to be the more cost-effective option. Researchers and drug development professionals should consider these factors when selecting a synthesis strategy, balancing the established reliability of the Heck coupling with the economic advantages of the nickel-catalyzed alternative.

References

Confirming the Purity of Synthesized 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne by HPLC: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne with a commercial standard, focusing on purity confirmation using High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols for both the synthesis and the analytical method are presented, accompanied by comparative data and visualizations to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including antifungal agents. Ensuring the high purity of this building block is critical for the successful synthesis of target compounds and for reducing the impurity profile of final active pharmaceutical ingredients. This guide outlines a common synthetic route and a robust HPLC method for purity assessment, comparing the results of a laboratory synthesis to a hypothetical high-purity commercial standard.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 3,3-dimethyl-1-butyne and trans-crotonaldehyde using a Grignard reaction.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • 3,3-Dimethyl-1-butyne (tert-butylacetylene)

  • trans-Crotonaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of Ethylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added to activate the magnesium. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. Once the reaction starts, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. The mixture is stirred until most of the magnesium has reacted.

  • Formation of tert-Butylacetylide: The Grignard reagent solution is cooled in an ice bath. 3,3-Dimethyl-1-butyne, dissolved in anhydrous diethyl ether, is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for one hour to ensure the complete formation of the magnesium acetylide.

  • Reaction with trans-Crotonaldehyde: The flask is cooled again in an ice bath. A solution of trans-crotonaldehyde in anhydrous diethyl ether is added dropwise. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Extraction: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

HPLC Method for Purity Analysis

A reversed-phase HPLC method was developed to determine the purity of the synthesized this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (selected based on the UV absorbance of the en-yne chromophore and the low UV cutoff of the mobile phase solvents).

  • Injection Volume: 10 µL

  • Sample Preparation: Samples of the synthesized product and the commercial standard were dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.

Data Presentation: Purity Comparison

The purity of the synthesized this compound was compared against a hypothetical commercial standard with a stated purity of >98%. The results are summarized in the table below.

Sample IDRetention Time (min)Peak Area (%)Impurity Profile (Retention Time, Area %)
Synthesized Product 8.5496.2Impurity 1 (4.2 min, 1.5%), Impurity 2 (7.1 min, 2.3%)
Commercial Standard 8.5599.1Impurity 1 (4.2 min, 0.5%), Impurity 3 (9.8 min, 0.4%)

Note: This data is hypothetical and for illustrative purposes.

Mandatory Visualizations

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis A Grignard Reagent Formation B Acetylide Formation A->B C Reaction with Crotonaldehyde B->C D Quenching and Workup C->D E Column Chromatography D->E F Sample Preparation E->F G HPLC Analysis F->G H Purity Confirmation G->H Data Interpretation

Caption: Experimental workflow from synthesis to purity confirmation.

HPLC_Purity_Logic A HPLC Chromatogram Data B Identify Main Peak (Retention Time) A->B C Integrate Peak Areas A->C F Compare with Reference Standard B->F D Calculate % Area of Main Peak C->D E Identify and Quantify Impurity Peaks C->E G Purity Confirmed? D->G E->G F->G H Purity > 95% G->H Yes I Further Purification Required G->I No

Caption: Logic diagram for HPLC purity determination.

Conclusion

The synthesized this compound was successfully purified to a level of 96.2% as determined by reversed-phase HPLC. While this purity may be suitable for some applications, it is lower than the high-purity commercial standard (99.1%). The primary impurities in the synthesized product were identified at different retention times compared to the main impurity in the commercial standard, suggesting they may be unreacted starting materials or byproducts from the synthesis. For applications requiring very high purity, further optimization of the purification protocol, such as recrystallization or preparative HPLC, may be necessary. The HPLC method developed is demonstrated to be effective for the quality control and purity confirmation of this compound.

A Comparative Analysis of Terbinafine and Clotrimazole: Efficacy, Mechanism, and Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of experimental data highlights the distinct profiles of two widely used antifungal agents, terbinafine and clotrimazole. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their mechanisms of action, clinical efficacy, and the development of resistance, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Fungal Cell Membrane Integrity

Terbinafine and clotrimazole both disrupt the fungal cell membrane by interfering with the ergosterol biosynthesis pathway, albeit at different key enzymatic steps. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion compromises membrane integrity, leading to fungal cell death.

Terbinafine , an allylamine antifungal, specifically inhibits the enzyme squalene epoxidase.[1][2][3] This action blocks the conversion of squalene to lanosterol, an early and crucial step in ergosterol synthesis. The inhibition of squalene epoxidase results in the accumulation of toxic levels of squalene within the fungal cell and a deficiency in ergosterol, leading to a fungicidal effect.[2][4]

Clotrimazole , an imidazole antifungal, targets the enzyme lanosterol 14-alpha-demethylase.[5] This enzyme is responsible for the demethylation of lanosterol, a later step in the ergosterol biosynthesis pathway. By inhibiting this enzyme, clotrimazole disrupts the production of ergosterol, leading to altered cell membrane permeability and function.[5]

Antifungal Mechanism of Action cluster_terbinafine Terbinafine Pathway cluster_clotrimazole Clotrimazole Pathway Squalene Squalene Squalene Epoxidase Squalene Epoxidase Squalene->Squalene Epoxidase inhibited by Terbinafine Lanosterol Lanosterol Squalene Epoxidase->Lanosterol Lanosterol_c Lanosterol Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Lanosterol_c->Lanosterol 14-alpha-demethylase inhibited by Clotrimazole Ergosterol Ergosterol Lanosterol 14-alpha-demethylase->Ergosterol

Figure 1: Ergosterol Biosynthesis Pathway Inhibition

In Vitro Susceptibility

In vitro studies consistently demonstrate the high potency of terbinafine against dermatophytes. The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's effectiveness.

Antifungal AgentOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)
Terbinafine Trichophyton rubrum<0.03<0.030.04[6]
Trichophyton mentagrophytes≤0.0040.015-
Clotrimazole Trichophyton rubrum0.1250.50.21[6]
Trichophyton mentagrophytes0.060.25-

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Clinical Efficacy: A Comparative Overview

Clinical trials have demonstrated the effectiveness of both terbinafine and clotrimazole in treating dermatophyte infections, with notable differences in treatment duration and cure rates.

Tinea Pedis (Athlete's Foot)

Multiple studies have shown that a shorter course of terbinafine is often more effective than a longer course of clotrimazole for tinea pedis.

StudyTreatmentDurationMycological Cure RateEffective Treatment Rate
Evans et al.[7]Terbinafine 1% cream1 week97.2% (at week 6)89.7% (at week 6)
Clotrimazole 1% cream4 weeks83.7% (at week 6)73.1% (at week 6)
Bergstresser et al.[8]Terbinafine 1% cream1 week84.6% (at week 1)-
Clotrimazole 1% cream4 weeks55.8% (at week 1)-
Mohammed et al.[9]Terbinafine 1% cream1 week86.7% (at week 4)83.3% (at week 4)
Clotrimazole 1% cream4 weeks80% (at week 4)76.7% (at week 4)
Tinea Corporis/Cruris (Ringworm/Jock Itch)

Studies on tinea corporis and cruris also indicate a higher efficacy for terbinafine.

StudyTreatmentDurationClinical Cure Rate
Budimulja et al.[10]Terbinafine 1% cream2 weeks90.4% (T. corporis)
Clotrimazole 1% cream2 weeks88% (T. corporis)
Terbinafine 1% cream2 weeks84.4% (T. cruris)
Clotrimazole 1% cream2 weeks80% (T. cruris)
Regmi et al.[11]Terbinafine 1% cream2 weeks75.2% (at week 4)
Clotrimazole 1% cream4 weeks31.4% (at week 4)

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a standardized method for determining the MIC of antifungal agents against filamentous fungi.[12][13]

Antifungal Susceptibility Testing Workflow Fungal Isolate Fungal Isolate Culture on PDA Culture on Potato Dextrose Agar (PDA) (7-15 days, 28-30°C) Fungal Isolate->Culture on PDA Inoculum Preparation Prepare inoculum suspension in sterile saline Culture on PDA->Inoculum Preparation Adjust Inoculum Adjust to 0.5 McFarland standard (1-5 x 10^6 CFU/mL) Inoculum Preparation->Adjust Inoculum Inoculate Microtiter Plate Inoculate microtiter plate wells with fungal suspension and antifungal dilutions Adjust Inoculum->Inoculate Microtiter Plate Serial Dilution Prepare serial dilutions of antifungal agents in RPMI-1640 Serial Dilution->Inoculate Microtiter Plate Incubate Incubate at 35°C for 4-7 days Inoculate Microtiter Plate->Incubate Read MIC Determine Minimum Inhibitory Concentration (MIC) (lowest concentration with no visible growth) Incubate->Read MIC

Figure 2: Broth Microdilution Workflow

Methodology:

  • Fungal Isolate Preparation: Dermatophyte isolates are cultured on a suitable medium like Potato Dextrose Agar to encourage sporulation.

  • Inoculum Suspension: A suspension of conidia and hyphal fragments is prepared in sterile saline and adjusted to a specific turbidity.

  • Antifungal Dilution: Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits fungal growth.

Clinical Trial Protocol for Tinea Pedis

Clinical trials comparing topical antifungal agents for tinea pedis typically follow a randomized, double-blind, parallel-group design.[7][8]

Methodology:

  • Patient Recruitment: Patients with a clinical diagnosis of tinea pedis, confirmed by potassium hydroxide (KOH) microscopy and fungal culture, are enrolled.[14]

  • Randomization: Patients are randomly assigned to receive either terbinafine or clotrimazole cream. To maintain blinding, the creams are identically packaged.

  • Treatment Regimen: Patients are instructed to apply the assigned cream to the affected area for a specified duration (e.g., twice daily for one week for terbinafine, twice daily for four weeks for clotrimazole).[7][8]

  • Efficacy Assessment: The primary efficacy endpoints are mycological cure (negative KOH and culture) and effective treatment (mycological cure with minimal or no signs and symptoms). These are assessed at baseline and at various follow-up points (e.g., weeks 1, 4, and 6).[7][8]

  • Safety Assessment: Adverse events are monitored and recorded throughout the study.

Mechanisms of Resistance

The emergence of antifungal resistance is a growing concern. The mechanisms of resistance differ between terbinafine and clotrimazole.

Terbinafine Resistance: Resistance to terbinafine in dermatophytes is primarily associated with point mutations in the squalene epoxidase (SQLE) gene.[15][16][17] These mutations alter the enzyme's structure, reducing the binding affinity of terbinafine.[15]

Clotrimazole (Azole) Resistance: Resistance to azoles, including clotrimazole, is more complex. The primary mechanisms include:

  • Target Site Modification: Mutations in the ERG11 gene, which encodes lanosterol 14-alpha-demethylase, can reduce the drug's binding affinity.[18]

  • Overexpression of the Target Enzyme: Increased production of lanosterol 14-alpha-demethylase can overcome the inhibitory effects of the drug.[19]

  • Efflux Pump Overexpression: Increased activity of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump the drug out of the fungal cell.[19][20][21]

Antifungal Resistance Mechanisms cluster_terbinafine_res Terbinafine Resistance cluster_clotrimazole_res Clotrimazole (Azole) Resistance Terbinafine_R Terbinafine SQLE_mutated Mutated Squalene Epoxidase (SQLE gene mutation) Terbinafine_R->SQLE_mutated Reduced Binding Clotrimazole_R Clotrimazole Erg11_mutated Mutated Lanosterol 14-alpha-demethylase (ERG11 gene mutation) Clotrimazole_R->Erg11_mutated Reduced Binding Erg11_overexpression Overexpression of Lanosterol 14-alpha-demethylase Clotrimazole_R->Erg11_overexpression Target Dilution Efflux_Pumps Efflux Pump Overexpression (ABC/MFS transporters) Clotrimazole_R->Efflux_Pumps Drug Expulsion

Figure 3: Fungal Resistance Mechanisms

Conclusion

Both terbinafine and clotrimazole are effective antifungal agents, but they exhibit distinct characteristics. Terbinafine demonstrates a more potent and rapid fungicidal activity against dermatophytes in both in vitro and clinical settings, often allowing for shorter treatment durations. Clotrimazole remains a valuable broad-spectrum antifungal, though resistance mechanisms, particularly efflux pump overexpression, are a concern. The choice of agent should be guided by the specific fungal pathogen, the site and severity of infection, and local resistance patterns. Continued surveillance and research into new antifungal agents and strategies to combat resistance are crucial for the effective management of fungal infections.

References

Safety Operating Guide

Proper Disposal of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne as a flammable and potentially toxic organic solvent. Proper disposal requires containment in a designated, labeled waste container for non-halogenated organic waste, followed by collection by certified hazardous waste personnel. Under no circumstances should this chemical be disposed of down the drain.

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 173200-56-1) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance.

I. Immediate Safety Considerations

Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, treat the substance with the caution required for a flammable organic compound with unknown toxicity.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before and during use.

  • Body Protection: A flame-retardant lab coat is required. Ensure that skin is not exposed.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

In the event of a spill, immediately alert personnel in the vicinity and evacuate if necessary. For minor spills within a fume hood, use an absorbent material to contain the liquid. The contaminated absorbent must then be disposed of as hazardous waste.

II. Chemical Properties and Hazard Assessment

A thorough understanding of the chemical's properties is fundamental to safe disposal.

PropertyValueSource
CAS Number 173200-56-1[1]
Molecular Formula C₉H₁₄O[]
Physical State Liquid[3]
Boiling Point 229.089 °C at 760 mmHg[]
Density 0.912 g/cm³[]
Classification Non-halogenated organic compound
Anticipated Hazards Flammable, potential skin and eye irritant, potential respiratory irritant, unknown long-term toxicity.[4][5]

Given its structure containing alkene and alkyne functionalities, this compound should be considered a flammable liquid.[6]

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Segregation:

  • Crucially, do not mix this compound with halogenated organic waste (e.g., dichloromethane, chloroform).[7][8] This is because non-halogenated solvents can often be recycled as fuel, while halogenated solvents require more costly and complex incineration processes.[8]

  • Avoid mixing with other incompatible waste streams such as strong acids, bases, or oxidizers.[5]

2. Waste Container Selection and Labeling:

  • Use a designated and clearly labeled waste container for "Non-Halogenated Organic Waste" or "Flammable Liquid Waste."

  • The container must be made of a material compatible with organic solvents (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[5]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An approximate concentration or volume of the waste.

    • The associated hazards (e.g., "Flammable").

3. Accumulation of Waste:

  • Always keep the waste container closed except when adding waste.[9]

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.

4. Disposal of Empty Containers:

  • An "empty" container that held this compound must be handled appropriately.

  • For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent.[10] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[10]

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean labware.

5. Request for Waste Pickup:

  • Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE WorkArea Work in Fume Hood PPE->WorkArea SelectContainer Select Labeled Non-Halogenated Waste Container WorkArea->SelectContainer AddWaste Add this compound Waste SelectContainer->AddWaste CloseContainer Securely Close Container AddWaste->CloseContainer StoreInSAA Store in Satellite Accumulation Area CloseContainer->StoreInSAA SecondaryContainment Use Secondary Containment StoreInSAA->SecondaryContainment RequestPickup Request EHS Waste Pickup SecondaryContainment->RequestPickup Documentation Complete Waste Manifest RequestPickup->Documentation

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne (CAS No. 173200-56-1). Given the absence of a specific Safety Data Sheet (SDS), this information is based on best practices for handling hazardous organic compounds and alkynols in a laboratory environment.[1][2] A thorough risk assessment should be conducted before commencing any work with this chemical.[3][4]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to hazardous chemicals.[5] The following table summarizes the recommended PPE for handling this compound.

PPE Category Specific Requirements Rationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.Protects eyes and face from direct contact with the chemical, which could cause serious irritation or injury.[2][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Double gloving is recommended for enhanced protection.Prevents skin contact with the chemical, which may cause irritation or be absorbed through the skin.[1][7]
Body Protection A flame-resistant lab coat should be worn and fully buttoned. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.Protects skin and personal clothing from spills and splashes.[1][5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.Minimizes the inhalation of potentially harmful vapors or aerosols.[1][7]
Foot Protection Fully enclosed, chemical-resistant shoes are mandatory.Protects feet from spills and falling objects.[2]

Operational Plan: Safe Handling Procedures

Adherence to strict operational protocols is essential for minimizing risks in the laboratory.

Engineering Controls
  • Ventilation: All handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Procedural Steps for Handling
  • Preparation: Before starting work, ensure all necessary PPE is donned correctly.[1] Clear the workspace of any unnecessary items.

  • Dispensing: When transferring the chemical, use appropriate tools such as a spatula for solids or a calibrated pipette for liquids to avoid spills.

  • Heating: If heating is required, use a controlled heating source like a heating mantle or a sand bath. Avoid open flames.

  • Reactions: Set up reactions in a way that minimizes the risk of splashes or uncontrolled reactions. Use appropriate glassware and secure all connections.

  • Post-Handling: After handling, decontaminate the work area and any equipment used.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection
  • Waste Containers: Collect all waste contaminated with this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Segregation: Do not mix this waste with other waste streams unless it is a non-halogenated solvent waste.[8]

Disposal Pathway
  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical.

  • Licensed Disposal Vendor: The waste will be transported and disposed of by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[8]

Experimental Protocol Considerations

While a specific experimental protocol for this chemical was not found, the following general steps are based on common organic synthesis procedures.[3][4][9]

  • Reaction Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry and free of contaminants.

  • Reagent Addition: Add reagents in the specified order and at the appropriate rate to control the reaction.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, NMR).

  • Workup: Once the reaction is complete, quench the reaction mixture safely. Perform extractions and washes as required.

  • Purification: Purify the product using an appropriate method such as chromatography or distillation.

  • Characterization: Characterize the final product to confirm its identity and purity.

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling cluster_disposal Waste Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed Dispense Dispense Chemical Don_PPE->Dispense Proceed Reaction Perform Reaction Dispense->Reaction Workup Conduct Workup/Purification Reaction->Workup Decontaminate Decontaminate Workspace & Equipment Workup->Decontaminate Complete Segregate_Waste Segregate Hazardous Waste Workup->Segregate_Waste Generate Waste Doff_PPE Remove PPE Correctly Decontaminate->Doff_PPE Label_Container Label Waste Container Segregate_Waste->Label_Container EHS_Pickup Arrange for EHS Pickup Label_Container->EHS_Pickup

Caption: Workflow for the safe handling and disposal of this compound.

PPE_Hierarchy cluster_ppe Required Personal Protective Equipment cluster_controls Primary Safety Measures Body Body Protection (Lab Coat, Apron) Hands Hand Protection (Nitrile/Neoprene Gloves) Body->Hands Eyes Eye & Face Protection (Goggles, Face Shield) Hands->Eyes Respiratory Respiratory Protection (Fume Hood/Respirator) Eyes->Respiratory Engineering Engineering Controls (Fume Hood) Administrative Administrative Controls (SOPs, Training)

Caption: Hierarchy of personal protective equipment for laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.